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2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine Documentation Hub

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  • Product: 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine
  • CAS: 866157-49-5

Core Science & Biosynthesis

Foundational

In Vitro Cytotoxicity Profiling of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine: A Technical Guide

Abstract The assessment of cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3][4] This guide provides a comprehensive technical framework for evaluating the in vitro cyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The assessment of cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3][4] This guide provides a comprehensive technical framework for evaluating the in vitro cytotoxicity of the novel compound, 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine. Given the limited publicly available data on this specific molecule, we present a robust, multi-assay strategy designed to generate a comprehensive cytotoxic profile. This document will detail the rationale and step-by-step protocols for a tiered series of assays, focusing on cell viability, membrane integrity, and apoptosis. The methodologies described herein are grounded in established principles and are designed to provide reproducible and reliable data for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Cytotoxicity Assessment

In vitro cytotoxicity assays are indispensable tools in the preclinical stages of drug development and for the safety assessment of new chemical entities.[1][2][4] They offer a rapid, cost-effective, and ethically sound alternative to extensive animal testing, providing crucial early insights into a compound's potential to cause cellular harm.[4] The compound in focus, 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, is a morpholine derivative. The morpholine ring is a "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[5][6] However, the dinitrophenyl moiety is often associated with potential toxicity, necessitating a thorough cytotoxic evaluation.

This guide advocates for a multi-parametric approach. A single assay provides only one perspective on cytotoxicity. By employing a battery of tests that probe different cellular mechanisms—metabolic activity, membrane integrity, and programmed cell death—we can construct a more complete and nuanced understanding of the compound's biological effects.

A Multi-Assay Approach to Cytotoxicity Profiling

We propose a three-tiered assay system to comprehensively evaluate the cytotoxicity of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine. This approach allows for the elucidation of not just if the compound is toxic, but also how it might be inducing cell death.

G cluster_0 Experimental Workflow A Compound Preparation (2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine) C Compound Exposure (Dose-Response and Time-Course) A->C B Cell Culture (e.g., HeLa, HepG2) B->C D Tier 1: Cell Viability Assay (MTT Assay) C->D E Tier 2: Membrane Integrity Assay (LDH Assay) C->E F Tier 3: Apoptosis Assay (Caspase-3/7 Assay) C->F G Data Analysis & Integration (IC50 Determination, Mechanistic Insights) D->G E->G F->G MTT_Pathway MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization Agent (e.g., DMSO, Detergent) Formazan->Solubilization Measurement Spectrophotometric Measurement (570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. [7]2. Compound Treatment: Prepare serial dilutions of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [8][9]4. Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible. [7]5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well. [10][7]6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [9]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [8]

Tier 2: Assessment of Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture, a hallmark of necrosis. [3]The amount of LDH in the supernatant is proportional to the number of lysed cells.

LDH_Pathway cluster_0 Damaged Cell Cell Cytosol (Contains LDH) LDH Released LDH Cell->LDH Release Membrane Compromised Plasma Membrane Supernatant Culture Supernatant ReactionMix LDH Reaction Mix (Lactate, NAD+, Tetrazolium Salt) LDH->Supernatant ColoredProduct Colored Formazan Product ReactionMix->ColoredProduct Enzymatic Reaction Measurement Spectrophotometric Measurement (490 nm) ColoredProduct->Measurement

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up parallel plates for both assays from the same cell stock for direct comparison.

  • Controls: Include three sets of controls: (1) Spontaneous LDH release (vehicle-treated cells), (2) Maximum LDH release (cells treated with a lysis buffer), and (3) a medium background control. [11]3. Supernatant Collection: After the treatment period, carefully transfer 10-50 µL of the cell culture supernatant to a new 96-well plate. [12]4. Reaction Setup: Add the LDH reaction mix to each well containing the supernatant. 5. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [12]6. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [12]7. Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Tier 3: Assessment of Apoptosis via Caspase-3/7 Assay

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Caspases are a family of proteases that play a central role in executing the apoptotic program. [13]Caspases-3 and -7 are key effector caspases. [13]This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7. [14]This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity. [15]

Caspase_Pathway ApoptoticCell Apoptotic Cell Caspase37 Active Caspase-3/7 ApoptoticCell->Caspase37 Activation Substrate Proluminescent Substrate (DEVD-aminoluciferin) Caspase37->Substrate Cleavage Luciferin Aminoluciferin Substrate->Luciferin Luciferase Luciferase Luciferin->Luciferase Light Luminescent Signal Luciferase->Light Oxidation

Caption: Mechanism of the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. A white-walled 96-well plate is recommended for luminescence assays to maximize signal and prevent crosstalk. [16]2. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use. [16]3. Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [16]4. Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours. [16]5. Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Cytotoxicity Data for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (48h Exposure)
Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (RLU)
0 (Vehicle)100 ± 4.52.1 ± 0.815,000 ± 2,100
195.2 ± 5.13.5 ± 1.118,500 ± 2,500
1070.8 ± 6.215.4 ± 2.385,000 ± 9,700
5048.1 ± 4.925.6 ± 3.1250,000 ± 21,000
10022.5 ± 3.830.1 ± 3.5110,000 ± 15,000
2505.3 ± 1.975.2 ± 5.625,000 ± 4,300

Interpreting the Integrated Data:

  • Low Concentrations (1-10 µM): A decrease in cell viability (MTT) coupled with a significant increase in caspase-3/7 activity, but only a minor increase in LDH release, suggests that at these concentrations, the compound primarily induces apoptosis.

  • Mid-Range Concentrations (50-100 µM): At the IC50 (the concentration at which 50% of cell viability is lost, ~50 µM in this hypothetical case), there is a peak in caspase activity. The rise in LDH suggests that as the apoptotic process becomes more widespread, secondary necrosis may be occurring.

  • High Concentrations (250 µM): The sharp drop in cell viability is now accompanied by a dramatic increase in LDH release and a decrease in caspase activity. This pattern is indicative of a switch to a necrotic cell death mechanism at high concentrations. The caspase signal decreases because widespread, rapid cell lysis prevents the complete execution of the apoptotic program.

Conclusion

This technical guide outlines a robust, multi-faceted strategy for the in vitro cytotoxicity assessment of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can gain a comprehensive understanding of the compound's cytotoxic potential and its primary mechanism of action. This tiered approach provides a solid foundation for informed decision-making in drug development and chemical safety assessment.

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Merck Millipore URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Lactate Dehydrogenase (LDH) Assay Protocol Source: OPS Diagnostics URL: [Link]

  • Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]

  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC - NIH URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening Source: PMC - NIH URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Updates to OECD in vitro and in chemico test guidelines Source: PETA Science Consortium International e.V. URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL: [Link]

Sources

Exploratory

Structural Analogs and Derivatives of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine: A Technical Guide to Synthesis, Mechanism, and Application

Executive Summary The rational design of agrochemicals and pharmaceuticals frequently relies on the hybridization of proven pharmacophores to overcome resistance mechanisms and expand the spectrum of activity. The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of agrochemicals and pharmaceuticals frequently relies on the hybridization of proven pharmacophores to overcome resistance mechanisms and expand the spectrum of activity. The compound 2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5) represents a highly specialized structural scaffold that merges the sterol biosynthesis-inhibiting properties of substituted morpholines with the oxidative phosphorylation-uncoupling capabilities of dinitrophenyl derivatives.

This whitepaper provides an in-depth technical analysis of this compound class, detailing its dual-action mechanism, structure-activity relationship (SAR) profiling, and self-validating synthetic methodologies designed for senior researchers and drug development professionals.

Chemical Identity & Pharmacophore Rationale

The core molecule,1[1], combines two distinct biologically active moieties:

  • The 2,6-Dimethylmorpholine Ring: A well-documented pharmacophore found in agricultural fungicides (e.g., fenpropimorph, tridemorph). These "morpholine" fungicides are classified as Sterol Biosynthesis Inhibitors (SBI: Class II)2[2].

  • The 4-Methyl-2,6-dinitrophenyl Group: A structural motif common in dinitroaniline herbicides and dinitrophenol fungicides/acaricides, known for disrupting mitochondrial function 3[4].

Mechanism of Action (MoA)

The hybridization of these two groups suggests a dual-action mechanism . The morpholine nitrogen, when protonated at physiological pH, mimics the carbocation intermediate of sterol biosynthesis, competitively inhibiting Δ14 -reductase and Δ8→Δ7 -isomerase. Simultaneously, the highly electron-withdrawing dinitro groups on the phenyl ring can facilitate protonophoric activity, uncoupling oxidative phosphorylation in the mitochondrial matrix.

MoA Compound Hybrid Molecule CAS: 866157-49-5 Morpholine Morpholine Pharmacophore Compound->Morpholine Dinitro Dinitrophenyl Pharmacophore Compound->Dinitro Ergosterol Ergosterol Pathway (Fungal Membrane) Morpholine->Ergosterol OxPhos Mitochondrial Matrix (Respiration) Dinitro->OxPhos Target1 Inhibits Δ14-reductase (SBI Class II) Ergosterol->Target1 Target2 Protonophore Action (Uncouples OxPhos) OxPhos->Target2

Caption: Dual-action mechanism targeting sterol biosynthesis (morpholine) and oxidative phosphorylation (dinitrophenyl).

Structure-Activity Relationship (SAR) Data

To optimize the efficacy of this scaffold, various structural analogs have been synthesized. The causality behind the SAR trends is heavily dependent on lipophilicity (LogP) and steric bulk. The 2,6-dimethyl substitution on the morpholine ring is critical; removing these methyl groups (Compound 3) drastically reduces Δ14 -reductase binding affinity due to the loss of hydrophobic interactions within the enzyme's active site.

Table 1: Representative SAR of Morpholine-Dinitrophenyl Analogs

Compound IDPhenyl R-Group (C4)Morpholine R-Groups (C2, C6)Calculated LogPIC₅₀ Δ14 -reductase (nM)EC₅₀ B. cinerea (μg/mL)
1 (Base) -CH₃-CH₃, -CH₃3.4245.21.2
2 -CF₃-CH₃, -CH₃4.1038.50.8
3 -CH₃-H, -H2.85>50015.4
4 -Cl-CH₂CH₃, -CH₂CH₃4.3562.12.5

Note: The substitution of the C4-methyl with a trifluoromethyl (-CF₃) group (Compound 2) enhances lipophilicity, improving cell membrane penetration and lowering the EC₅₀.

Chemical Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of these derivatives relies on a highly efficient SNAr reaction. The electron-withdrawing nitro groups at the ortho positions strongly activate the C1 position of the toluene ring toward nucleophilic attack by the morpholine nitrogen, proceeding via a stabilized Meisenheimer complex 5[5].

Synthesis A Electrophile 4-Chloro-3,5-dinitrotoluene C SNAr Reaction (K2CO3, DMF, 80°C) A->C B Nucleophile 2,6-Dimethylmorpholine B->C D Meisenheimer Complex Intermediate C->D Nucleophilic Attack E Target Compound CAS: 866157-49-5 D->E Chloride Elimination

Caption: Workflow for the SNAr synthesis of 2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine.

Self-Validating Protocol 1: Synthesis and Purification

Causality Focus: Every reagent and step is chosen to prevent side reactions and ensure measurable completion.

  • Reaction Setup: Dissolve 10 mmol of 4-chloro-3,5-dinitrotoluene in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cations from the base but leaves the morpholine nucleophile unsolvated, significantly lowering the activation energy for the attack.

  • Base Addition: Add 15 mmol of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base that acts as an HCl scavenger. Stronger bases (e.g., NaOH) risk hydrolyzing the nitro groups or forming phenolic byproducts.

  • Nucleophile Addition: Dropwise add 12 mmol of 2,6-dimethylmorpholine at room temperature, then heat the mixture to 80°C under a nitrogen atmosphere.

  • Validation Checkpoint (TLC): After 4 hours, pull a 50 μL aliquot. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (3:1).

    • Self-Validation: Do not proceed to workup until the yellow electrophile spot (R_f ~0.8) is completely consumed and replaced by a vibrant orange/red product spot (R_f ~0.5). If starting material persists, add 0.1 eq of the amine and heat for an additional hour.

  • Quenching & Extraction: Cool to room temperature and pour the mixture into 100 mL of a 5% aqueous Lithium Chloride (LiCl) solution. Extract with Ethyl Acetate (3 x 50 mL).

    • Causality: The 5% LiCl wash is critical. It drastically increases the partition coefficient of DMF into the aqueous phase, ensuring the organic layer is completely free of DMF, which would otherwise inhibit crystallization.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield pure orange crystals.

  • Final Validation: Confirm structure via ¹H-NMR. The disappearance of the morpholine N-H proton and the downfield shift of the morpholine α -protons confirm successful coupling.

Self-Validating Protocol 2: In Vitro Antifungal Efficacy Assay

To accurately assess the biological activity of the synthesized analogs, a 96-well microtiter broth dilution assay must be employed.

  • Preparation: Prepare a stock solution of the synthesized compound at 10 mg/mL in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution across a 96-well plate using Potato Dextrose Broth (PDB), ensuring the final DMSO concentration never exceeds 1% (v/v).

    • Causality: DMSO concentrations >1% can independently cause osmotic stress and inhibit fungal mycelial growth, generating false-positive efficacy data.

  • Inoculation: Add 100 μL of Botrytis cinerea spore suspension ( 1×105 spores/mL) to each well.

  • Validation Controls:

    • Positive Control: Wells containing Fenpropimorph (a known morpholine fungicide) to validate the sensitivity of the fungal strain.

    • Vehicle Control: Wells containing 1% DMSO in PDB with spores, validating that the solvent does not inhibit growth.

    • Negative Control: Uninoculated PDB to ensure sterility.

  • Incubation & Readout: Incubate at 25°C for 72 hours. Add 20 μL of Resazurin dye (0.01%) to each well and incubate for an additional 4 hours.

    • Self-Validation: Resazurin acts as a colorimetric indicator of cell viability. A color shift from blue (oxidized) to pink (reduced) indicates active fungal respiration. The EC₅₀ is determined as the lowest concentration well that remains blue, providing an objective, instrument-free validation of cell death.

Conclusion

The 2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine scaffold offers a highly tunable platform for the development of next-generation agrochemicals. By leveraging the synergistic effects of sterol biosynthesis inhibition and oxidative phosphorylation uncoupling, researchers can design derivatives that circumvent traditional resistance pathways. Strict adherence to the self-validating synthetic and analytical protocols outlined above ensures high-fidelity data generation in SAR profiling.

References

  • Aaronchem. "2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine - Aaronchem." Aaronchem Catalog.
  • CropLife Australia. "Fungicide Activity Group Table - CropLife Australia." CropLife.
  • ResearchGate. "Kinetic and equilibrium study of the interaction of N-(1-Ethylpropyl)-3, 4-Dimethyl-2, 6-Dinitroaniline with hydroxide ion." ResearchGate.
  • Scribd. "The Pesticide Manual PDF - Scribd." Scribd.

Sources

Foundational

In-Depth Technical Guide: Primary Target Identification for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and bioactive molecules.[1][2][3] Its advantageous physicochemical and metabolic properties, combined with synthetic accessibility, make it a frequent choice in drug discovery.[2][3] When appended with reactive moieties like a dinitrophenyl group, the resulting molecule, such as 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, presents a compelling case for novel pharmacological activity. However, as a potentially novel chemical entity, its primary biological target(s) are unknown. This guide outlines a comprehensive, multi-pronged strategy for the de novo identification and validation of the primary cellular targets of this compound, designed for researchers and drug development professionals. Our approach integrates computational prediction with robust biochemical and cellular validation methodologies to ensure scientific rigor and a high probability of success.

Introduction: Deconstructing the Molecule for Target Prediction

The subject of our investigation, 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, is a unique amalgamation of two key chemical fragments: a 2,6-dimethylmorpholine ring and a 4-methyl-2,6-dinitrophenyl group. The morpholine ring is known to enhance the potency and modulate the pharmacokinetic properties of bioactive compounds.[3] The 2,6-dimethyl substitution can influence the molecule's conformation and its interactions with protein targets.[4][5] The dinitrophenyl moiety, on the other hand, is a well-known electrophilic group that can potentially form covalent or strong non-covalent interactions with nucleophilic residues on proteins, such as cysteine or lysine. This dual nature suggests a range of potential biological activities, from enzyme inhibition to disruption of protein-protein interactions.

Given the absence of specific literature on this compound, our strategy will be to cast a wide yet strategic net to identify its primary binding partners. This guide will detail a logical workflow, from initial computational predictions to definitive cellular validation.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental work, computational methods can provide valuable starting points and help in formulating testable hypotheses.

Chemical Similarity and Substructure Searching

The first step is to search chemical and biological databases (e.g., PubChem, ChEMBL, SciFinder) for structurally similar compounds with known biological targets. This can provide initial clues about the potential protein families that our compound might interact with.

Reverse Docking and Target Prediction Servers

Reverse docking involves screening our molecule against a large library of protein crystal structures to predict potential binding partners. Several web-based servers and software can be utilized for this purpose.

Table 1: Recommended In Silico Tools for Target Prediction

Tool/ServerPrincipleApplication
SwissTargetPrediction Based on a combination of 2D and 3D similarity to known ligands.Provides a ranked list of the most probable protein targets.
PharmMapper Utilizes a pharmacophore mapping approach.Identifies potential targets based on the spatial arrangement of chemical features.
SuperPred Employs a machine learning model trained on known drug-target interactions.Predicts target proteins and associated signaling pathways.

The output from these tools will be a list of putative targets, which will then be prioritized for experimental validation based on the strength of the prediction scores and their biological relevance.

Phase 2: Biochemical Identification of Direct Binding Partners

This phase focuses on unbiased experimental approaches to identify proteins that directly interact with the compound of interest in a complex biological sample, such as a cell lysate.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique to isolate and identify binding partners from a proteome. The core of this method is the synthesis of an affinity probe by immobilizing the compound onto a solid support.

  • Probe Synthesis:

    • Synthesize a derivative of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine with a linker arm (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., a carboxylic acid or an amine).

    • Covalently attach the linker-modified compound to a pre-activated chromatography resin (e.g., NHS-activated sepharose).

    • Thoroughly wash the resin to remove any non-covalently bound compound.

  • Affinity Pull-Down:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected).

    • Incubate the cell lysate with the affinity resin.

    • As a negative control, incubate a separate aliquot of the lysate with an un-functionalized "mock" resin.

    • To identify specific binders, a competition experiment can be performed where the lysate is pre-incubated with an excess of the free compound before adding the affinity resin.

  • Elution and Protein Identification:

    • Wash the resin extensively to remove non-specific proteins.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

    • Excise the protein bands that are specific to the compound-bound resin and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Diagram 1: Affinity Chromatography-Mass Spectrometry Workflow

AC_MS_Workflow Compound Test Compound Linker Linker Synthesis Compound->Linker Modification Resin Immobilization on Resin Linker->Resin Incubation Incubation Resin->Incubation Lysate Cell Lysate Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Hits Identified Protein Hits LC_MS->Hits CETSA_Principle cluster_0 Vehicle Control cluster_1 Compound Treated Protein_V Target Protein Heat_V Heat Gradient Protein_V->Heat_V Expose to Denatured_V Denatured Protein Heat_V->Denatured_V Results in Protein_C Target Protein + Compound Heat_C Heat Gradient Protein_C->Heat_C Expose to Stable_C Stabilized Protein Heat_C->Stable_C Results in

Caption: Principle of CETSA for target engagement validation.

Biophysical Validation of Direct Binding

To quantify the binding affinity and kinetics of the interaction, biophysical methods using purified proteins are employed.

Table 2: Biophysical Techniques for Binding Affinity Measurement

TechniquePrincipleInformation Obtained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.Binding affinity (KD), association (ka) and dissociation (kd) rates.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Phase 4: Functional Characterization and Pathway Analysis

Identifying a direct binding target is only the first step. The ultimate goal is to understand the functional consequences of this interaction.

Cellular Assays

Based on the identity of the validated target, a panel of relevant cellular assays should be developed. For example, if the target is a kinase, a kinase activity assay should be performed. If the target is a component of a signaling pathway, the activation status of downstream effectors should be monitored by Western blotting or reporter assays.

Elucidating the Mechanism of Action

Further experiments, such as gene knockdown (siRNA/shRNA) or knockout (CRISPR/Cas9) of the target protein, can be used to confirm that the observed cellular phenotype of the compound is indeed mediated through this target.

Diagram 3: Hypothetical Signaling Pathway and Compound Intervention

Signaling_Pathway Receptor Receptor Kinase1 Kinase A (Identified Target) Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Compound 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine Compound->Kinase1 Inhibits

Caption: Example of a signaling pathway modulated by the compound.

Conclusion

The identification of the primary target of a novel bioactive compound is a critical step in drug discovery and chemical biology. The systematic and multi-faceted approach outlined in this guide, combining in silico prediction, unbiased biochemical screening, and rigorous biophysical and cellular validation, provides a robust framework for elucidating the mechanism of action of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine. This comprehensive strategy ensures a high degree of scientific confidence in the identified targets and paves the way for further preclinical development.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified]
  • 2,6-DIMETHYL-4-(4-NITROPHENYL)
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). [Source not further specified]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • 4-(2,4-Dinitrophenyl)Morpholine | 39242-76-7. (n.d.). ChemicalCell.
  • 2,6-Dimethylmorpholine | C6H13NO | CID 110862. (n.d.). PubChem.
  • 2,6-Dimethyl-4-[4-(ethylsulphonyl)-2-nitrophenyl]morpholine. (n.d.). NextSDS.
  • European Journal of Medicinal Chemistry. (2022). AIR Unimi.
  • Comparison of Carcinogenesis by Two Isomers of nitroso-2,6-dimethylmorpholine. (n.d.). PubMed.
  • Increased carcinogenicity of 2,6-dimethylnitrosomopholine compared with nitrosomopholine in r

Sources

Exploratory

Comprehensive Structural Analysis and Molecular Characterization of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Executive Summary The compound 2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5) is a highly functionalized N-arylmorpholine derivative. Its architecture features a delicate balance between the ele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5) is a highly functionalized N-arylmorpholine derivative. Its architecture features a delicate balance between the electron-withdrawing nature of a dinitrophenyl ring and the steric bulk of a substituted morpholine system. This technical guide provides a comprehensive framework for understanding its physicochemical properties, predicting its stereochemical conformation, and executing a self-validating crystallographic workflow to determine its exact spatial arrangement.

Molecular Identity & Physicochemical Properties

Before initiating structural elucidation, it is critical to establish the baseline stoichiometric and physical parameters of the compound. The presence of both polar nitro groups and non-polar methyl moieties dictates its solubility profile and crystallization behavior.

PropertyValue / Description
Chemical Name 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine
CAS Registry Number 866157-49-5
Molecular Formula C₁₃H₁₇N₃O₅
Molecular Weight 295.29 g/mol
Exact Mass 295.1168 Da
Structural Features 2,6-disubstituted morpholine ring; ortho-dinitro-substituted aryl system
Predicted Hydrogen Bond Donors 0
Predicted Hydrogen Bond Acceptors 6 (Nitro oxygens, morpholine oxygen, morpholine nitrogen)

Structural Conformation & Stereochemistry

The three-dimensional geometry of this molecule is governed by the competing forces of electronic delocalization and steric hindrance.

The Causality of Molecular Twisting: The morpholine nitrogen possesses a lone pair of electrons that inherently attempts to delocalize into the electron-deficient 4-methyl-2,6-dinitrophenyl ring (partial sp² hybridization). However, the two ortho-nitro groups on the aryl ring and the methyl groups at the 2,6-positions of the morpholine ring create a severe spatial clash. To relieve this steric strain, the N-Aryl bond is forced to rotate out of coplanarity. This structural compromise—balancing resonance energy with steric repulsion—is a hallmark of highly substituted dinitroanilines, leading to restricted rotation and a twisted conformational state [cite:].

G A 2,6-Dinitro-p-tolyl Group (Electron Withdrawing) B Morpholine Nitrogen (Lone Pair) A->B Inductive/Resonance Pull C Steric Clash (Ortho-NO2 vs 2,6-Dimethyl) A->C Spatial Overlap B->C Bulky Substituents D Partial sp2 Hybridization (Conjugation Attempt) B->D Delocalization E Twisted N-Aryl Bond (Minimizing Energy) C->E Forces Rotation D->E Balanced Conformation

Diagram 1: The causal relationship between electronic conjugation attempts and steric hindrance.

Experimental Workflow for Crystal Structure Determination

To empirically validate the predicted twisted conformation, Single-Crystal X-Ray Diffraction (SCXRD) must be employed. The following methodology is designed as a self-validating system , ensuring that every experimental choice is cross-checked by the resulting data quality.

Phase I: Controlled Crystallization
  • Protocol: Dissolve 50 mg of the compound in a minimal volume of ethyl acetate. Layer slowly with hexanes (1:3 ratio) in a vapor diffusion chamber at 4 °C.

  • Causality: The molecule is amphiphilic in its polarity. Ethyl acetate effectively solvates the highly polar dinitro groups. The slow diffusion of non-polar hexanes gradually lowers the dielectric constant of the medium, initiating controlled nucleation. Rapid evaporation would trap the molecule in a kinetically favored amorphous state; slow diffusion ensures the thermodynamic formation of a defect-free single crystal.

Phase II: Cryogenic Data Collection
  • Protocol: Harvest a single crystal (approx. 0.2 × 0.1 × 0.1 mm) using polarized light microscopy. Mount on a diffractometer equipped with a Mo-Kα or Cu-Kα microfocus source and cool to 100 K using an open-flow nitrogen cryostat.

  • Causality: At room temperature, the terminal methyl groups on the morpholine ring exhibit high thermal libration (vibration). This dynamic motion artificially shortens apparent bond lengths and smears electron density. Cooling to 100 K "freezes" these motions, drastically reducing the Atomic Displacement Parameters (ADPs) and allowing for the precise localization of hydrogen atoms.

Phase III: Structure Solution and Refinement
  • Protocol: Solve the structure using the dual-space algorithm in SHELXT[cite: ]. Refine the model via full-matrix least-squares on F² using SHELXL, operated through the Olex2 graphical interface [cite:].

  • Self-Validating Mechanism: The refinement cycle is an inherent feedback loop. The calculated structure factors ( Fc​ ) from the atomic model are continuously compared against the experimentally observed structure factors ( Fo​ ). The protocol is validated only when the R1 factor drops below 5%, the Goodness-of-Fit (S) approaches 1.0, and the residual electron density map is flat ( Δρmax​ < 0.5 e/ų). This mathematically proves that no unmodeled atoms or significant structural disorder remain.

Workflow S1 Step 1: Crystallization (Vapor Diffusion in EtOAc/Hexane) S2 Step 2: Crystal Selection (Polarized Light Microscopy) S1->S2 Yields Single Crystals S3 Step 3: Data Collection (Diffractometer at 100 K) S2->S3 Mount on Goniometer S4 Step 4: Structure Solution (SHELXT - Dual Space Method) S3->S4 Raw Diffraction Data S5 Step 5: Refinement & Validation (SHELXL via Olex2) S4->S5 Initial Phase Model S5->S5 Self-Validating Loop (Fc vs Fo)

Diagram 2: Step-by-step SCXRD workflow with built-in self-validation loops.

Computational Validation (DFT)

To ensure the crystallographic model is not an artifact of crystal packing forces, Density Functional Theory (DFT) calculations should be executed in tandem.

  • Method: Optimize the geometry using the B3LYP functional with a 6-311G(d,p) basis set in the gas phase.

  • Causality: By comparing the DFT energy-minimized gas-phase structure to the solid-state XRD structure, researchers can isolate which conformational twists are intrinsic to the molecule's steric strain (e.g., the N-Aryl torsion angle) versus those induced by intermolecular hydrogen bonding or π−π stacking in the crystal lattice.

References

  • Punte, G., Rivero, B. E., & Nudelman, N. S. (1997). "2,4-Dinitro-N,N-methylphenylaniline." Acta Crystallographica Section C: Structural Chemistry, 53(10), 1434-1436. URL: [Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Introduction and Mechanistic Principles The synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals

Introduction and Mechanistic Principles

The synthesis of 2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine is achieved via a classic Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. This class of reactions is fundamental in medicinal chemistry for constructing functionalized complex arenes.

In this specific protocol, the electrophilic substrate is 4-chloro-3,5-dinitrotoluene (systematically named 1-chloro-4-methyl-2,6-dinitrobenzene). The presence of two strongly electron-withdrawing nitro ( −NO2​ ) groups situated ortho to the leaving chloride group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, highly activating it toward nucleophilic attack[1].

The nucleophile, 2,6-dimethylmorpholine , attacks the electron-deficient carbon bearing the chlorine atom. This addition is typically the rate-determining step, leading to the formation of a resonance-stabilized, zwitterionic σ -adduct known as the Meisenheimer complex[2]. Subsequent rapid elimination of the chloride ion restores aromaticity, yielding the target compound. The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it solvates the transition state and stabilizes the zwitterionic intermediate without hydrogen-bonding to the nucleophile, thereby accelerating the reaction rate[3].

Reagent Selection and Stoichiometry

To ensure a self-validating and high-yielding system, the stoichiometry is designed with a slight excess of the nucleophile and an auxiliary base to act as an acid scavenger. Neutralizing the generated HCl prevents the protonation of the morpholine derivative, which would otherwise render it non-nucleophilic.

Table 1: Reaction Stoichiometry and Reagent Properties

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Notes
4-Chloro-3,5-dinitrotoluene Electrophile216.581.02.17 gHighly activated substrate.
2,6-Dimethylmorpholine Nucleophile115.181.21.38 g (1.48 mL)Mixture of cis/trans isomers.
Potassium Carbonate ( K2​CO3​ ) Acid Scavenger138.211.52.07 gFinely powdered for surface area.
N,N-Dimethylformamide (DMF) Solvent73.09N/A15.0 mLPolar aprotic; dried over molecular sieves.

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from reagent preparation through the mechanistic bottleneck (the Meisenheimer complex) to final isolation.

G N1 1. Substrate Preparation 4-Chloro-3,5-dinitrotoluene in DMF N2 2. Nucleophile Addition 2,6-Dimethylmorpholine + K2CO3 N1->N2 N3 3. SNAr Reaction Heating at 80°C (2-4 hours) N2->N3 N4 4. Meisenheimer Complex (Zwitterionic Intermediate) N3->N4 Rate-determining step N5 5. Product Isolation Aqueous Quench & Filtration N4->N5 Chloride elimination

Figure 1: Experimental workflow and mechanistic pathway for the SNAr synthesis.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum to remove residual moisture.

  • Add 2.17 g (10.0 mmol) of 4-chloro-3,5-dinitrotoluene and 2.07 g (15.0 mmol) of finely powdered anhydrous K2​CO3​ to the flask.

  • Inject 15.0 mL of anhydrous DMF into the flask. Stir the suspension at room temperature for 5 minutes to ensure uniform dispersion.

Step 2: Nucleophile Addition and Heating 4. Using a syringe, add 1.38 g (1.48 mL, 12.0 mmol) of 2,6-dimethylmorpholine dropwise over 5 minutes. Scientific Insight: Dropwise addition prevents localized thermal spikes, as the initial nucleophilic attack can be mildly exothermic. 5. Transfer the flask to a pre-heated oil bath set to 80 °C. 6. Allow the reaction mixture to stir vigorously for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The product will appear as an intense yellow/orange spot with a lower Rf​ value than the starting material.

Step 3: Quenching and Workup 7. Once TLC indicates complete consumption of the electrophile, remove the flask from the oil bath and allow it to cool to ambient temperature. 8. Pour the dark reaction mixture slowly into a beaker containing 100 mL of vigorously stirred ice-water. 9. The sudden change in solvent polarity will force the hydrophobic product, 2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, to precipitate as a brightly colored (typically orange-yellow) solid. 10. Continue stirring the aqueous suspension for 30 minutes to ensure the complete dissolution of DMF and inorganic salts ( KCl , unreacted K2​CO3​ ).

Step 4: Isolation and Purification 11. Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 20 mL portions of cold distilled water to remove trace DMF. 12. Dry the crude solid under high vacuum for 2 hours. 13. Recrystallization: Dissolve the crude product in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry the purified crystals.

Analytical Characterization

To validate the success of the protocol, the isolated compound must be characterized. The structural confirmation relies heavily on 1H NMR spectroscopy.

Table 2: Expected 1H NMR Spectral Data ( CDCl3​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
~ 7.65Singlet2HAromatic protons (meta to morpholine, ortho to NO2​ )
~ 3.70 - 3.85Multiplet2HMorpholine ring protons ( −CH−O− )
~ 3.10Doublet of doublets2HMorpholine ring protons ( −CH2​−N− , equatorial)
~ 2.65Doublet of doublets2HMorpholine ring protons ( −CH2​−N− , axial)
~ 2.45Singlet3HAryl methyl group ( −CH3​ on phenyl ring)
~ 1.15Doublet6HMorpholine methyl groups ( −CH3​ )

Note: The exact splitting pattern of the morpholine ring will depend on the cis/trans isomer ratio of the 2,6-dimethylmorpholine starting material used.

References

  • Title: Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy | The Journal of Organic Chemistry Source: ACS Publications URL
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL

Sources

Application

Application Note: Preclinical In Vivo Dosing Strategies for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Introduction & Pharmacological Context The compound 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5) [1] represents a specialized structural evolution within the dinitroaniline class of anti-mitot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5) [1] represents a specialized structural evolution within the dinitroaniline class of anti-mitotic agents. Historically utilized as herbicides, dinitroanilines selectively bind to the α -tubulin subunit of kinetoplastid (e.g., Leishmania, Trypanosoma) and apicomplexan parasites, inhibiting microtubule polymerization [4]. Crucially, they exhibit negligible affinity for mammalian tubulin, providing a wide therapeutic index for anti-parasitic drug development [2].

Despite potent in vitro activity, the clinical translation of dinitroanilines is frequently hindered by extreme lipophilicity and rapid hepatic metabolism [3]. The incorporation of a 2,6-dimethylmorpholine ring in this analog is designed to modulate physicochemical properties, potentially improving metabolic stability while retaining critical hydrogen-bonding interactions within the protozoan tubulin binding pocket. This application note details the formulation, pharmacokinetic (PK) profiling, and in vivo efficacy dosing strategies required to accurately evaluate this compound in preclinical murine models.

Mechanism of Action & Rationale

The selective toxicity of dinitroanilines relies on their interaction with a specific binding pocket on protozoan α -tubulin, preventing the addition of tubulin heterodimers to the growing plus-end of microtubules [4]. This disruption arrests the parasite cell cycle in prometaphase, ultimately leading to apoptosis-like death.

MoA A 2,6-Dimethyl-4- (4-methyl-2,6-dinitrophenyl) morpholine B Parasite α-Tubulin Binding A->B Selective Affinity C Inhibition of Polymerization B->C Steric Hindrance D Microtubule Disruption C->D E Prometaphase Arrest D->E Mitotic Failure F Parasite Clearance E->F Apoptosis-like Death

Pathway of protozoan microtubule disruption by the dinitroaniline-morpholine derivative.

Physicochemical Profiling & Formulation Strategy

Due to the highly hydrophobic nature of the 2,6-dinitro-p-tolyl core, standard aqueous vehicles (e.g., PBS or saline) will cause immediate precipitation upon intravenous (IV) injection, leading to fatal pulmonary embolization in mice, or negligible absorption via oral (PO) gavage.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterValue / DescriptionCausality / Impact on In Vivo Dosing
Molecular Formula C13H17N3O5Determines mass spectrometric transitions (m/z 295.29).
Molecular Weight 295.29 g/mol Small molecule size facilitates rapid tissue distribution.
Estimated LogP ~3.5 - 4.5High lipophilicity necessitates co-solvent or lipid formulations.
Recommended IV Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalinePrevents precipitation; ensures bioavailable monomeric dispersion.
Recommended PO Vehicle 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-80Suspension formulation suitable for sustained GI absorption.

In Vivo Experimental Workflows

Workflow Formulation 1. Formulation (Co-solvent/Lipid) Infection 2. Murine Infection (L. donovani IV) Formulation->Infection Dosing 3. Dosing Regimen (IV/PO, 5-50 mg/kg) Infection->Dosing PK 4a. PK Profiling (LC-MS/MS) Dosing->PK PD 4b. Efficacy Readout (Liver/Spleen qPCR) Dosing->PD Analysis 5. PK/PD Modeling & Optimization PK->Analysis PD->Analysis

Step-by-step in vivo experimental workflow for PK/PD profiling and efficacy evaluation.

Protocol A: Pharmacokinetic (PK) Profiling in BALB/c Mice

Objective: To determine the clearance, volume of distribution, and oral bioavailability of the compound. Self-Validating System: Includes a pre-dose spike-recovery test in blank mouse plasma to ensure LC-MS/MS extraction efficiency is >85% before initiating the in vivo study.

Step-by-Step Methodology:

  • Formulation Preparation:

    • IV: Dissolve the compound in DMSO (10% final volume). Add PEG300 (40%) and Tween-80 (5%), vortexing until clear. Slowly add sterile saline (45%) dropwise while sonicating to prevent micro-precipitation.

    • PO: Homogenize the compound in 0.5% CMC and 0.1% Tween-80 in water using a tissue tearor or probe sonicator to achieve a uniform micro-suspension.

  • Administration: Administer to female BALB/c mice (6-8 weeks old). Use 5 mg/kg for IV (tail vein, max volume 5 mL/kg) and 25 mg/kg for PO (oral gavage, max volume 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 2,000 x g for 10 min at 4°C to separate plasma.

  • Sample Processing & LC-MS/MS: Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated dinitroaniline analog). Centrifuge and inject the supernatant into a C18 LC-MS/MS system monitoring the specific MRM transition for m/z 295.29.

Table 2: Anticipated PK Parameters & Interpretation

ParameterAnticipated RangePharmacological Implication
Clearance (Cl) High (>40 mL/min/kg)Dinitroanilines are rapidly metabolized by hepatic P450s [3].
Volume of Distribution (Vd) High (>2 L/kg)High lipophilicity drives rapid partitioning into deep tissue compartments.
Half-life (t1/2) 1.5 - 3.0 hoursShort half-life necessitates multi-day or BID dosing for efficacy.
Bioavailability (F%) 10% - 30%First-pass metabolism limits oral exposure; formulation optimization is critical.
Protocol B: In Vivo Efficacy in a Visceral Leishmaniasis Model

Objective: To evaluate the anti-parasitic efficacy of the compound against Leishmania donovani. Self-Validating System: Includes an Amphotericin B (AmB) positive control arm (1 mg/kg IV) to validate that the infection model is responsive to standard-of-care tubulin/membrane disruptors.

Step-by-Step Methodology:

  • Infection: Infect female BALB/c mice intravenously via the lateral tail vein with 1×107 late-log phase L. donovani promastigotes suspended in 200 µL of serum-free medium.

  • Acclimation & Baseline: Allow the infection to establish in the liver and spleen for 7 days. On Day 7, sacrifice a satellite group of 3 mice to establish the baseline parasite burden.

  • Dosing Regimen: Initiate dosing on Day 7. Administer the compound according to the regimens outlined in Table 3.

  • Efficacy Readout (Day 14): Euthanize mice 24 hours after the final dose. Harvest the liver and spleen.

  • Quantification: Extract genomic DNA from 25 mg of tissue. Perform quantitative PCR (qPCR) targeting the Leishmania kinetoplast DNA (kDNA) minicircle. Normalize to mouse GAPDH to calculate the parasite burden reduction relative to the vehicle-treated control group.

Table 3: Recommended Efficacy Dosing Regimens

GroupRouteDose LevelFrequencyRationale
Vehicle Control IV or PO0 mg/kgQD x 5 daysEstablishes maximum uninhibited parasite replication.
Positive Control IV1 mg/kg (AmB)QD x 5 daysValidates model sensitivity.
Low Dose PO10 mg/kgBID x 5 daysEvaluates baseline oral efficacy; BID overcomes short half-life.
High Dose PO50 mg/kgBID x 5 daysAssesses dose-dependent parasite clearance and potential toxicity.
Systemic Exposure IV5 mg/kgQD x 5 daysBypasses first-pass metabolism to confirm intrinsic in vivo target engagement.

Conclusion

The successful in vivo evaluation of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine requires overcoming the inherent physicochemical liabilities of the dinitroaniline class. By utilizing optimized co-solvent formulations and rigorous, self-validating PK/PD protocols, researchers can accurately assess its potential as a selective anti-kinetoplastid therapeutic.

References

  • Aaronchem. "2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine." Aaronchem Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpC1BnNkzdmwvRRshqlMLCMQ4BickuYWiwQRxuR8bhOdxlMBs9D1K0f5sGMQdJSiLnKe_aYUV0-saMtBMcmmVPzvkE74OqFkiH6nMtVp64ty3FOXTjfcsiaPbNII4SjY8=]
  • Morrissette, N., et al. (2007). "Mutations in α-tubulin confer dinitroaniline resistance at a cost to microtubule function." Molecular Biology of the Cell, 18(12), 4711-4720. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkH8ZD8276YBGHj1C3gBH5sQxTYBQrLrWPtk60U0nHw-h0WQYG7kgPt2hLmPcl33Yhg7Olb9I4PTJYmkMoAib0GINHDtcLlySgYGrurLPw8X1V6upIB7Kv6jsRB671VAXu00sOWUZDlfQwCfEMzyK5yFBmgt6KR33qS9agkL73tEA3p3j5Y-Tk1Y0KIyuI81BBl7bx]
  • Werbovetz, K. A., et al. (2006). "Antikinetoplastid antimitotic activity and metabolic stability of dinitroaniline sulfonamides and benzamides." Bioorganic & Medicinal Chemistry, 14(16), 5699-5710. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwypbi6Jm3AQBguKpyT7Sn1waHkbs2KgHAGw5hCFllitrFf1nYP7Oz6BZaw4K5nCP7GZFHTaSIjDujvU75OOnUze1XGSlrGKYRAEswEtR6J2xrNkkJchBdlo6GyzyN_3hAkqc=]
  • Morrissette, N., et al. (2006). "Binding and Interaction of Dinitroanilines with Apicomplexan and Kinetoplastid α-Tubulin." Journal of Medicinal Chemistry, 49(15), 4674–4681. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx3a6SvjKJohD5FC7y-1C5-LixVladNGtMkppEgBbZOb7YW2eyT5VUCVLLUOHLD3xSFPuepeAUQ9n96RaSxu5miOuRAAgFJKTB_M7_N7_YPAmoUEmEirrkknJeb7smGm6gbLOh5VY=]
Method

Application Note: Highly Sensitive LC-APCI-MS/MS Quantification of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine in Human Plasma

Executive Summary The quantification of novel, highly lipophilic, and electron-deficient compounds in complex biological matrices presents a significant bioanalytical challenge. This application note details a rigorously...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of novel, highly lipophilic, and electron-deficient compounds in complex biological matrices presents a significant bioanalytical challenge. This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (DMDM) in human plasma. By leveraging the unique physicochemical properties of the analyte, we engineered a method utilizing Liquid-Liquid Extraction (LLE) coupled with Negative Atmospheric Pressure Chemical Ionization (APCI-). The protocol strictly adheres to the latest [4], ensuring a self-validating, highly reproducible system suitable for high-throughput pharmacokinetic (PK) and drug development studies.

The Analytical Challenge: Physicochemical Profiling

To design a robust assay, one must first deconstruct the analyte's molecular architecture. DMDM (C₁₃H₁₇N₃O₅, MW: 295.29) consists of a morpholine ring substituted with a 2,6-dinitrophenyl moiety.

The Ionization Hurdle: Typically, morpholine-containing compounds are highly basic and ionize efficiently in Positive Electrospray Ionization (ESI+). However, in DMDM, the morpholine nitrogen is directly conjugated to a phenyl ring flanked by two ortho-nitro groups. The profound inductive and resonance electron-withdrawing effects of the dinitrophenyl moiety severely deplete the electron density on the nitrogen lone pair, rendering the molecule practically non-basic and neutral at physiological pH. Consequently, ESI+ yields abysmal sensitivity due to inefficient protonation.

The Mechanistic Solution: Instead of forcing protonation, this method exploits the molecule's electron deficiency. We utilize Negative-ion APCI (APCI-) . The highly electronegative nitro groups act as an electron sink, facilitating highly efficient thermal electron capture in the APCI corona discharge. This generates a stable radical anion [M]∙− at m/z 295.1. This approach is heavily supported by literature on the [2], which demonstrates that electron capture is the dominant and most sensitive ionization pathway for such species.

MS_Mechanism A DMDM (Neutral) MW: 295.29 B APCI Negative Mode Thermal Electron Capture A->B C Radical Anion [M]•- m/z 295.1 B->C D Collision Induced Dissociation (CID) Argon Gas, CE = -22V C->D E Quantifier Ion Loss of NO2• (m/z 249.1) D->E Primary Pathway F Qualifier Ion Loss of Morpholine (m/z 208.1) D->F Secondary Pathway

Caption: Mechanistic pathway of DMDM ionization via electron capture and subsequent CID fragmentation.

Sample Preparation Strategy: Causality & Matrix Effect Mitigation

Human plasma contains high concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines), which are notorious for causing ion suppression in mass spectrometry. While Protein Precipitation (PPT) is rapid, it fails to remove these polar lipids, leading to baseline noise and poor reproducibility—a common failure point in the [1].

Why Liquid-Liquid Extraction (LLE)? We selected LLE using Methyl tert-butyl ether (MTBE). MTBE has a low dielectric constant ( ϵ=2.6 ), perfectly matching the high lipophilicity of the neutral DMDM molecule. This ensures near-quantitative extraction recovery (>88%). Simultaneously, the polar headgroups of endogenous phospholipids restrict their partitioning into the MTBE layer. By isolating the organic layer, we effectively exclude lipids from the final extract, virtually eliminating matrix effects and extending column lifespan.

To ensure the protocol is a self-validating system , a stable isotope-labeled internal standard (DMDM-d6) is introduced at the very first step. Because DMDM-d6 shares identical physicochemical properties with the analyte, it co-extracts and co-elutes, perfectly correcting for any well-to-well variations in extraction efficiency or transient MS ion suppression, strictly aligning with [3].

LLE_Workflow A Human Plasma Sample (50 µL) B Add Internal Standard (10 µL DMDM-d6, 100 ng/mL) A->B C Add Buffer (50 µL, 0.1M NH4Formate pH 6.0) B->C D Add MTBE Extraction Solvent (1.0 mL) C->D E Vortex (10 min) & Centrifuge (10,000 x g, 4°C) D->E F Transfer Organic Layer (800 µL) E->F G Evaporate to Dryness (N2 stream, 40°C) F->G H Reconstitute in Mobile Phase (100 µL) G->H I Inject into LC-MS/MS (5 µL) H->I

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for DMDM isolation from plasma.

Executable Protocols & Instrumental Conditions

Chromatographic Separation

A Biphenyl stationary phase was selected over a standard C18 column. The biphenyl phase provides orthogonal π−π interactions with the electron-deficient dinitrophenyl ring of DMDM, offering superior retention and selectivity against any residual aliphatic lipid interferences.

  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water containing 5 mM Ammonium Acetate (Stabilizes the radical anion)

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008020Initial
0.508020Isocratic hold
3.00595Linear gradient
4.50595Column wash
4.608020Re-equilibration
6.008020End
Mass Spectrometry Parameters

Analysis is performed on a triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS) equipped with an APCI probe.

  • Polarity: Negative Ion Mode (APCI-)

  • Corona Discharge Current (NC): -3.0 µA

  • Source Temperature: 450°C

  • Nebulizer Gas (GS1): 50 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)Purpose
DMDM 295.1249.1-45-22Quantifier
DMDM 295.1208.1-45-35Qualifier
DMDM-d6 (IS) 301.1255.1-45-22Internal Standard

Method Validation Metrics

The method was fully validated in accordance with the [4]. The use of LLE combined with the highly specific APCI- ionization resulted in exceptional assay performance, free from standard ESI matrix suppression.

Table 3: Summary of Validation Results

Validation ParameterResult / OutputICH M10 Acceptance Criteria
Calibration Range 1.0 – 1000 ng/mL R2≥0.990 (1/x² weighting)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N 5, Precision 20%, Accuracy ± 20%
Intra-day Precision (CV%) 3.2% – 7.5% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent across Low, Mid, and High QCs
Matrix Effect (IS-Normalized) 96.2% – 103.5%CV 15% between 6 independent lots
Benchtop Stability 24 hours at 25°CDeviation 15% from nominal

References

  • Simultaneous Determination of RDX and HMX in Rat Plasma by LC-MS/MS and its Applications. Frontiers in Chemistry (2022).[Link]

  • Development of a Tube Plasma Ion Source for Gas Chromatography–Mass Spectrometry Analysis and Comparison with Other Atmospheric Pressure Ionization Techniques. Analytical Chemistry (2022).[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA) (2018).[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA) (2022).[Link]

Application

Topic: Sample Preparation for the Residue Analysis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and efficient methodology for the sample preparation and residue analysis of 2,6-Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and efficient methodology for the sample preparation and residue analysis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, a complex organic molecule with structural similarities to morpholine fungicides and dinitrophenyl-class pesticides. Given the increasing need for sensitive detection of agrochemical residues in environmental and food matrices, this guide provides a detailed protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The protocol is designed to ensure high recovery rates and effective removal of matrix interferences, preparing the sample for final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides experienced researchers with both a step-by-step protocol and the underlying scientific rationale for method optimization and validation.

Scientific Principle and Method Rationale

The target analyte, 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, possesses distinct chemical features that govern the sample preparation strategy. The morpholine ring imparts a degree of polarity, while the dinitrophenyl group provides a nonpolar, aromatic character. This amphiphilic nature requires a versatile extraction and cleanup procedure.

The chosen methodology, QuEChERS, is exceptionally well-suited for this purpose.[1] The core principle involves two main stages:

  • Salting-Out Liquid-Liquid Extraction: A homogenized sample is first extracted with acetonitrile. Acetonitrile is fully miscible with water in the sample, allowing for exhaustive extraction of the analyte. Subsequently, the addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation.[2] MgSO₄ removes water from the acetonitrile layer, while NaCl helps to reduce the polarity of the aqueous layer, partitioning the moderately polar analyte into the organic phase. This process is highly effective for a broad range of pesticides with varying polarities.[3][4]

  • Dispersive Solid-Phase Extraction (d-SPE): The resulting acetonitrile supernatant, containing the analyte and co-extracted matrix components, is subjected to a cleanup step. This involves mixing the extract with a combination of sorbents that selectively retain interfering compounds. The choice of sorbents is critical and depends on the sample matrix.

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.

    • Graphitized Carbon Black (GCB): Effectively removes pigments (like chlorophyll) and sterols, but can retain planar analytes. Its use must be carefully evaluated.

    • C18 (Octadecylsilane): Retains nonpolar interferences such as lipids and waxes.

This dual-stage approach ensures a clean final extract, which is crucial for preventing ion suppression in the mass spectrometer and protecting the analytical column from contamination.[5]

Expected Method Performance

The following table summarizes the expected quantitative performance of the described QuEChERS-based method for the analysis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, based on validated methods for analogous morpholine fungicides and other complex pesticides in similar matrices.[2][6][7][8]

ParameterExpected Performance in High-Water Matrix (e.g., Apple)Expected Performance in Complex Matrix (e.g., Spinach)
Linearity Range (R²)>0.99>0.99
Limit of Detection (LOD)0.5 - 2.0 µg/kg1.0 - 5.0 µg/kg
Limit of Quantification (LOQ)2.0 - 5.0 µg/kg5.0 - 15.0 µg/kg
Average Recovery85% - 110%80% - 115%
Precision (RSD%)< 15%< 20%

General Sample Preparation Workflow

The overall workflow from sample receipt to instrumental analysis is depicted below. This process emphasizes efficiency and minimizing sample handling steps to preserve analyte integrity.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Weighing & Homogenization Extraction 2. Acetonitrile Extraction + Salting Out Sample->Extraction Add Acetonitrile & QuEChERS Salts Centrifuge1 3. Centrifugation Extraction->Centrifuge1 dSPE 4. d-SPE Cleanup Centrifuge1->dSPE Transfer Supernatant Centrifuge2 5. Centrifugation dSPE->Centrifuge2 Vortex & Mix Final 6. Final Extract Collection Centrifuge2->Final Transfer Clean Extract Analysis 7. LC-MS/MS Analysis Final->Analysis Inject into LC-MS/MS

General QuEChERS workflow diagram.

Detailed Experimental Protocols

4.1. Apparatus and Reagents

  • Apparatus: High-speed centrifuge, vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes, volumetric flasks, pipettes, and syringes with 0.22 µm filters.

  • Reagents: Acetonitrile (ACN, HPLC or residue analysis grade), magnesium sulfate (anhydrous), sodium chloride (reagent grade), Primary Secondary Amine (PSA) sorbent, C18 sorbent, and an analytical standard of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine.

4.2. Protocol 1: High-Water Content Matrix (e.g., Apples, Grapes)

  • Sample Homogenization: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. For recovery studies, spike the sample with the analytical standard at this stage.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add a commercially available QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Immediately cap the tube tightly and shake vigorously for 1 minute. The sample should be well dispersed.

  • Phase Separation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation between the acetonitrile supernatant and the solid/aqueous layers.

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

  • Final Extract: Carefully transfer the cleaned supernatant into a clean vial. A portion of this extract can be filtered through a 0.22 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.

4.3. Protocol 2: Complex Pigmented & Fatty Matrix (e.g., Spinach, Avocado)

The procedure is similar to Protocol 1, with a modification in the d-SPE cleanup step to handle the more complex matrix.

  • Sample Homogenization & Extraction: Follow steps 1-3 from Protocol 1.

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 7.5-15 mg of Graphitized Carbon Black (GCB) .

    • Causality Note: GCB is added to remove pigments like chlorophyll. However, GCB can adsorb planar molecules. It is critical to validate the recovery of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine with and without GCB to ensure the analyte is not being lost during cleanup.

    • Cap the tube and vortex for 1 minute.

  • Final Centrifugation & Extract Collection: Follow steps 5-6 from Protocol 1.

Logic for Sorbent Selection in d-SPE

The selection of d-SPE sorbents is a critical, logic-driven process designed to target specific classes of interfering compounds present in the sample matrix. The diagram below illustrates this decision-making process.

G cluster_interferences cluster_sorbents Matrix Co-extracted Matrix Components FattyAcids Fatty & Organic Acids Matrix->FattyAcids Lipids Lipids & Waxes (Nonpolar compounds) Matrix->Lipids Pigments Pigments & Sterols (e.g., Chlorophyll) Matrix->Pigments PSA PSA (Primary Secondary Amine) FattyAcids->PSA Removes acidic interferences C18 C18 (Reverse Phase) Lipids->C18 Removes nonpolar interferences GCB GCB (Graphitized Carbon Black) Pigments->GCB Removes planar pigments/sterols

Decision logic for d-SPE sorbent selection.

Instrumental Analysis & Quality Control

  • Analytical Technique: Ultra-High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UHPLC-MS/MS) is the recommended analytical finish.[2] This technique provides the necessary selectivity and sensitivity for detecting residues at trace levels. Electrospray ionization (ESI) in positive or negative mode should be evaluated to determine the optimal ionization for the target analyte.

  • Method Validation: It is imperative that this method is fully validated in the end-user's laboratory. Validation should assess linearity, accuracy (via recovery studies at multiple concentration levels), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[6]

  • Quality Control: During routine analysis, each batch of samples should include a method blank, a laboratory control sample (spiked blank matrix), and a matrix-matched calibration curve to account for any matrix effects.

References

  • A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (2020). Google Scholar.
  • A Review of Sample Preparation Methods for the Pesticide Residue Analysis in Foods. (n.d.).
  • Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed.
  • Analysis of Pesticide Residues in food by QuEChERS and GCMS. (n.d.). Sigma-Aldrich.
  • Pano-Farias, N. S., et al. (2023). Perspective Chapter: Sample Preparation Techniques for Electrochemical Analysis of Pesticides and Heavy Metals in Environmental and Food Samples. IntechOpen.
  • Trace analysis of three fungicides in animal origin foods with a modified QuEChERS method and liquid chromatography-tandem mass spectrometry. (2016). PubMed.
  • Development of a method for the detection of fungicide residues in foods of animal origin based on modified QuEChERS-GC-MS/MS. (n.d.). RSC Publishing.
  • Suman, V., et al. (2024).
  • Lee, S., et al. (2020).

Sources

Method

Application Note: High-Throughput Screening Assay Development for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Audience: Researchers, assay development scientists, and drug discovery professionals. Executive Summary & Pharmacophore Rationale The compound 2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and drug discovery professionals.

Executive Summary & Pharmacophore Rationale

The compound 2,6-dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5)[1] represents a rationally designed, dual-pharmacophore hybrid with immense potential in agrochemical and anti-parasitic drug discovery. This molecule fuses two distinct, highly validated chemical moieties:

  • The Dinitroaniline Moiety: Found in herbicides like trifluralin, this group selectively binds to plant and protozoan α-tubulin. It inhibits microtubule polymerization without affecting mammalian tubulin, providing a wide therapeutic window for anti-parasitic applications[2].

  • The Dimethylmorpholine Moiety: A hallmark of systemic agricultural fungicides (e.g., fenpropimorph), this group acts as a high-energy transition state analog. It potently inhibits sterol Δ14-reductase (ERG24) and Δ8→Δ7-isomerase (ERG2) in fungi and plants, disrupting cell membrane integrity[3],[4].

Causality in Assay Design: As a Senior Application Scientist, I have structured this High-Throughput Screening (HTS) cascade to address the specific biochemical quirks of these targets. Membrane-bound sterol reductases (like ERG24) are notoriously difficult to isolate and assay biochemically without artifactual behavior[5]. Furthermore, dinitroanilines often suffer from poor aqueous solubility, which can mask target engagement in cell-free environments[2]. Therefore, our protocol relies on a self-validating system : a primary phenotypic viability screen to ensure cellular penetrance, followed by two orthogonal, target-specific secondary assays to confirm dual-mechanism engagement.

HTS Cascade Workflow

HTS_Cascade Start Primary Screen Phenotypic Viability Hit Hit Selection (Z' > 0.5) Start->Hit Tubulin Secondary Screen 1 Tubulin Polymerization Hit->Tubulin Erg24 Secondary Screen 2 ERG24 LC-MS/MS Hit->Erg24 Dual Dual-Target Profiling Mechanism Validation Tubulin->Dual Erg24->Dual

Figure 1. HTS cascade for evaluating dinitroaniline-morpholine hybrid compounds.

Quantitative Data & Quality Control Parameters

To ensure the HTS cascade is robust and self-validating, strict Quality Control (QC) metrics must be established. The table below summarizes the expected assay performance metrics and hit criteria for the DNDM scaffold.

Assay PhaseTarget / ModelReadout ModalityPositive ControlHit CriteriaExpected Z'-Factor
Primary L. donovani ViabilityResazurin FluorescenceAmphotericin BEC50 < 10 µM≥ 0.65
Secondary 1 Protozoan TubulinDAPI FluorescenceTrifluralinIC50 < 5 µM≥ 0.70
Secondary 2 ERG24 (Yeast)RapidFire LC-MS/MSFenpropimorphIgnosterol Ratio > 5≥ 0.60

Experimental Protocols

Protocol 1: Phenotypic High-Content Screening (HCS) for Parasite Viability

Causality: A cell-based primary screen is essential to filter out compounds that cannot cross the parasite cell membrane or are insoluble in biological media[2]. We utilize Resazurin, a redox indicator that live cells reduce to highly fluorescent resorufin, providing a stable, low-cost readout. Self-Validating Mechanism: The assay includes Amphotericin B as a positive control for 100% cell death, and 0.5% DMSO as the vehicle (0% death) baseline.

Step-by-Step Methodology:

  • Cell Seeding: Cultivate Leishmania donovani promastigotes in M199 medium supplemented with 10% FBS. Dispense 40 µL of culture (containing 2×104 cells) into each well of a 384-well black, clear-bottom microplate.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the DNDM compound library (in 100% DMSO) to the assay plates to achieve a final screening concentration of 10 µM.

  • Incubation: Incubate the plates at 26°C for 72 hours in a humidified environment.

  • Reagent Addition: Add 10 µL of 0.15 mg/mL Resazurin solution to each well.

  • Readout: Incubate for an additional 4 hours, then measure fluorescence on a microplate reader (Excitation: 530 nm / Emission: 590 nm). Calculate percent viability relative to the DMSO control.

Protocol 2: Target-Based HTS for Tubulin Polymerization (Fluorescence)

Causality: To confirm that the dinitroaniline moiety is actively disrupting microtubules, we utilize a fluorescence-based tubulin polymerization assay. Crucially, mammalian tubulin must not be used, as dinitroanilines are highly selective for protozoan/plant tubulin[2]. We utilize purified Leishmania tubulin and DAPI, which exhibits a strong fluorescence enhancement upon binding to polymerized microtubules, but not unpolymerized dimers. Self-Validating Mechanism: A "No GTP" control well defines the absolute baseline of unpolymerized tubulin, ensuring the assay window is strictly dependent on active polymerization.

Step-by-Step Methodology:

  • Protein Preparation: Thaw purified Leishmania tubulin on ice. Prepare a polymerization buffer consisting of 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 10 µM DAPI, and 5% glycerol.

  • Compound Pre-incubation: Dispense 10 µL of the DNDM analogs (at varying concentrations for IC50 determination) into a 384-well black plate. Add 30 µL of the tubulin mixture (final tubulin concentration: 2 mg/mL). Incubate on ice for 15 minutes.

  • Initiation: Initiate polymerization by adding 10 µL of 5 mM GTP (final concentration 1 mM) to all wells except the "No GTP" controls.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure DAPI fluorescence (Excitation: 360 nm / Emission: 450 nm) every minute for 60 minutes.

  • Analysis: Calculate the Vmax of the polymerization curve. Compounds lowering the Vmax by >50% compared to the DMSO control are confirmed tubulin inhibitors.

Protocol 3: Cell-Based Target HTS for Sterol Δ14-Reductase (ERG24) via LC-MS/MS

Causality: Morpholine fungicides inhibit ERG24, leading to the depletion of ergosterol and the toxic accumulation of ignosterol (ergosta-8,14-dienol)[5]. Because ERG24 is a multi-pass transmembrane protein, we use a high-throughput RapidFire LC-MS/MS assay to quantify the ignosterol/ergosterol ratio directly from treated yeast lysates. Self-Validating Mechanism: Using the ratio of ignosterol to ergosterol rather than absolute quantification acts as an internal normalization factor, automatically correcting for well-to-well variations in cell number or extraction efficiency[3].

Step-by-Step Methodology:

  • Cell Treatment: Grow wild-type Saccharomyces cerevisiae in synthetic defined (SD) medium. Dispense 90 µL of culture (OD600 = 0.1) into 96-well deep-well plates. Add 10 µL of DNDM compounds (10x concentration) and incubate at 30°C for 16 hours.

  • Saponification & Extraction: Centrifuge plates to pellet cells; discard supernatant. Add 100 µL of 10% ethanolic KOH to each well and heat at 80°C for 1 hour to saponify lipids.

  • Phase Separation: Add 100 µL of HPLC-grade water and 200 µL of Hexane:Isopropanol (4:1 v/v). Seal and vortex vigorously for 5 minutes. Centrifuge at 3000 x g for 10 minutes to separate phases.

  • Sample Transfer: Transfer 100 µL of the upper organic phase to a new 96-well plate and evaporate to dryness under nitrogen. Reconstitute in 100 µL of Methanol.

  • RapidFire LC-MS/MS Analysis: Inject samples using an Agilent RapidFire High-Throughput MS System coupled to a triple quadrupole mass spectrometer.

    • Ergosterol Transition: m/z 397.3 → 69.1

    • Ignosterol Transition: m/z 399.3 → 69.1

  • Data Processing: Calculate the Ignosterol/Ergosterol AUC ratio. A ratio > 5 (compared to < 0.1 in DMSO controls) confirms potent ERG24 inhibition, validating the morpholine moiety's activity[5].

References

  • Callahan, H. L., et al. "Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis." Antimicrobial Agents and Chemotherapy, 1996. URL:[Link]

  • Marcireau, C., et al. "In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property." Antimicrobial Agents and Chemotherapy, 1990. URL:[Link]

  • bioRxiv. "The use of mutants and inhibitors to study sterol biosynthesis in plants." bioRxiv, 2019. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction.

Introduction

The synthesis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of an electron-deficient aromatic ring with a nucleophile, in this case, 2,6-dimethylmorpholine. The presence of two nitro groups ortho and para to the leaving group on the phenyl ring is critical for activating the substrate towards nucleophilic attack.[1][2] This guide will provide practical solutions to common experimental hurdles to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

A low or non-existent yield is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.

Potential Causes & Solutions:

  • Insufficiently Activated Aromatic Ring: The SNAr reaction is highly dependent on the electron-withdrawing nature of the substituents on the aromatic ring. The two nitro groups are essential for this activation.[3] Ensure your starting material is indeed a 2,6-dinitro-substituted phenyl ring.

  • Poor Leaving Group: The rate of an SNAr reaction is influenced by the nature of the leaving group. While various halogens can be used, their reactivity order is generally F > Cl > Br > I.[4] If you are using a bromo or iodo-substituted starting material and experiencing low yields, consider switching to a fluoro or chloro-substituted analog if available.

  • Suboptimal Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred. These solvents can effectively solvate the cation of the base and the nucleophile without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[1]

  • Inappropriate Base: If using the salt form of 2,6-dimethylmorpholine, a base is not strictly necessary. However, if starting with the free base, a non-nucleophilic base is often added to scavenge the acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base should be strong enough to neutralize the acid but not so strong as to promote side reactions.[1]

  • Low Reaction Temperature: While the dinitrophenyl system is highly activated, some reactions may still require heating to overcome the activation energy barrier. It is advisable to screen temperatures, for example, from room temperature up to 80-120 °C.[1]

  • Moisture Contamination: Morpholine and its derivatives can be hygroscopic.[5] The presence of water can protonate the nucleophile, reducing its nucleophilicity. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Problem 2: Formation of Impurities and Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products.

Potential Causes & Solutions:

  • Reaction at other positions: While the nitro groups strongly direct the nucleophilic attack to the carbon bearing the leaving group, reaction at other positions on the ring is a theoretical possibility, though less likely with this substitution pattern.[6]

  • Decomposition of Starting Materials or Product: Prolonged heating at excessively high temperatures can lead to the decomposition of the starting materials or the desired product. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.

  • Side reactions involving the solvent: Some polar aprotic solvents like DMF can decompose at high temperatures or in the presence of strong bases, leading to the formation of impurities.

Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions:

  • Product is highly soluble in the aqueous phase during workup: N-aryl morpholine derivatives can have some water solubility. During the aqueous workup, ensure the pH is basic to keep the product in its free base form, which is generally less water-soluble. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Difficulty in crystallization: If purification is attempted by recrystallization, finding a suitable solvent system is key. A good solvent will dissolve the product when hot but not when cold.[7] Consider solvent systems like ethanol/water or ethyl acetate/hexanes.

  • Challenges with Column Chromatography: The basic nature of the morpholine nitrogen can cause peak tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as 0.5-1% triethylamine, can be added to the eluent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of 2,6-dimethylmorpholine attacks the carbon atom of the dinitrophenyl ring that bears the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).

SNAr_Mechanism A 2,6-Dimethylmorpholine + 1-halo-4-methyl-2,6-dinitrobenzene B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Nucleophilic Attack C 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine + Leaving Group Anion B->C Elimination

Caption: The addition-elimination mechanism of SNAr reactions.

Q2: Why are the two nitro groups so important?

A2: The nitro groups are powerful electron-withdrawing groups. Their presence at the ortho and para positions relative to the leaving group is crucial for two reasons:

  • Activation of the Ring: They withdraw electron density from the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.[2]

  • Stabilization of the Intermediate: They stabilize the negatively charged Meisenheimer complex through resonance, which lowers the activation energy of the first, and often rate-determining, step.[3]

Q3: Can I use other isomers of dimethylmorpholine?

A3: Yes, other isomers of dimethylmorpholine can be used. However, the use of cis-2,6-dimethylmorpholine is common in the synthesis of certain pharmaceuticals.[7] The stereochemistry of the starting morpholine will be retained in the final product.

Q4: What is a typical experimental protocol for this synthesis?

A4: Below is a generalized experimental protocol. Note that specific conditions may require optimization.

Objective: To synthesize 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine via an SNAr reaction.

Materials:

  • 1-chloro-4-methyl-2,6-dinitrobenzene (or other 1-halo derivative)

  • cis-2,6-Dimethylmorpholine[8]

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-4-methyl-2,6-dinitrobenzene in anhydrous DMF.

  • Add cis-2,6-dimethylmorpholine and potassium carbonate to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 1-chloro-4-methyl-2,6-dinitrobenzene in anhydrous DMF B Add cis-2,6-dimethylmorpholine and K₂CO₃ A->B C Heat to 80-100 °C for 4-6 hours B->C D Monitor by TLC C->D E Cool and pour into water D->E F Extract with ethyl acetate E->F G Wash, dry, and concentrate F->G H Column chromatography or recrystallization G->H

Caption: A typical experimental workflow for the synthesis.

Data Summary

The following table provides a summary of recommended solvents and bases for this SNAr reaction.

ParameterRecommended OptionsRationale
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents that do not interfere with the nucleophile's reactivity.[1]
Base K₂CO₃, Cs₂CO₃, Et₃NNon-nucleophilic bases to neutralize the acid formed during the reaction.[1]
Leaving Group F, ClGenerally provide faster reaction rates in SNAr compared to Br and I.[4]

References

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed. (2007, August 15). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution.
  • Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved March 20, 2026, from [Link]

  • The Journal of Organic Chemistry. (2014, July 8). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved March 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Target Compound: 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5) Classification: Highly Lipophilic Small Molecule (BCS Class II/IV behavior) Executive Summary Working with 2,6-Dimethyl-4-(4-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5) Classification: Highly Lipophilic Small Molecule (BCS Class II/IV behavior)

Executive Summary

Working with 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine presents distinct formulation challenges. As a Senior Application Scientist, I frequently see researchers struggle with this compound due to its specific structural features: the rigid, highly electron-deficient dinitrophenyl ring promotes intense intermolecular π−π stacking, while the dimethylmorpholine moiety adds significant steric bulk and lipophilicity. Furthermore, the complete absence of hydrogen-bond donors severely restricts its aqueous compatibility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome crystal lattice barriers during stock preparation and prevent solvent-shift precipitation in downstream in vitro and in vivo applications.

Quantitative Solubility Matrix

To establish a baseline for your experimental design, refer to the expected solubility profiles and mechanistic interactions for this compound across standard solvent systems.

Solvent SystemMax Solubility (Est.)Primary ApplicationMechanistic Limitation / Advantage
100% Water < 0.01 mg/mLNoneHigh crystal lattice energy; lack of H-bond donors prevents solvation.
100% Anhydrous DMSO 10 - 25 mMIn vitro master stocksExcellent solvation, but highly hygroscopic; trace ambient water causes rapid nucleation.
1% DMSO in PBS < 50 µMIn vitro cell assaysSusceptible to solvent-shift precipitation; requires constant DLS monitoring.
20% HP-β-CD (aq) 2 - 5 mg/mLIn vivo dosing (IV/PO)Host-guest complexation effectively masks the lipophilic dinitrophenyl domain.

Mechanistic Troubleshooting & FAQs

Q1: My compound resists dissolution in 100% DMSO at standard 10 mM concentrations. How can I force it into solution without degrading the molecule? The Causality: The rigid, planar nature of the dinitrophenyl group promotes strong crystal lattice packing in the solid state. At room temperature, the thermal energy of the solvent is insufficient to break these intermolecular bonds. Furthermore, standard laboratory DMSO absorbs moisture rapidly; even trace water (<1%) drastically reduces the solubility of highly lipophilic compounds[1]. The Solution: Utilize thermal cycling combined with acoustic cavitation (sonication). Always use fresh, anhydrous DMSO to prevent moisture-induced nucleation. The acoustic waves provide localized high-energy micro-environments that shatter the crystal lattice without requiring sustained, degrading heat.

Q2: The DMSO stock is perfectly clear, but upon dilution into my aqueous assay buffer (e.g., DMEM or PBS), the compound crashes out. Why does this happen and how do I prevent false negatives? The Causality: This phenomenon is known as "solvent-shift nucleation." When the DMSO stock is introduced to water, the dielectric constant of the medium rapidly increases. The highly hydrophobic morpholine derivative can no longer remain solvated, causing it to aggregate into colloidal particles or precipitate entirely[1]. The Solution: Employ intermediate step-down dilutions using non-ionic surfactants (e.g., 0.1% Tween-80) to lower the surface tension and prevent nucleation. It is critical to use Dynamic Light Scattering (DLS) to monitor your assay buffers for sub-visible colloidal aggregates, which can artificially sequester the drug and mask true biological activity[2].

Q3: We are transitioning to in vivo efficacy models. How do we formulate this compound for oral or intravenous dosing without using toxic levels of organic solvents? The Causality: Traditional co-solvents (like high-concentration Cremophor EL or DMSO) cause severe injection-site toxicity, hemolysis, and alter pharmacokinetic profiles. The Solution: Implement host-guest complexation using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic internal cavity of the cyclodextrin toroid encapsulates the lipophilic dinitrophenyl ring, while its hydroxyl-rich exterior ensures aqueous solubility and biocompatibility[3]. This approach significantly enhances the bioavailability of poorly soluble drugs without intrinsic toxicity[4].

Self-Validating Experimental Protocols

To ensure reproducibility, every formulation step must be treated as a self-validating system. Do not assume a clear liquid is a true solution.

Protocol A: Preparation of a Stable 10 mM In Vitro Master Stock
  • Weighing: Weigh the required mass of the compound in a low-static, amber microcentrifuge tube (the dinitro groups may exhibit mild photosensitivity over time).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO ( 99.9% purity, stored under argon). Do not use benchtop DMSO that has been exposed to air.

  • Thermal Cycling: Heat the vial in a thermomixer at 37°C for 10 minutes at 800 RPM.

  • Cavitation: Transfer the vial to a bath sonicator. Sonicate for 5 minutes to break the lattice energy barrier.

  • Self-Validation Step: Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a microscopic pellet is visible, the solution is not at true thermodynamic equilibrium. Repeat steps 3-4 or reduce the target concentration to 5 mM.

Protocol B: HP- β -CD Complexation for In Vivo Dosing (Target: 2 mg/mL)
  • Excipient Prep: Prepare a 20% (w/v) solution of HP- β -CD in sterile saline (0.9% NaCl)[5].

  • API Addition: Add the dry compound directly to the cyclodextrin solution. Crucial: Do not use a DMSO intermediate stock for this step, as DMSO will compete with the compound for the cyclodextrin cavity, drastically lowering encapsulation efficiency.

  • Complexation Kinetics: Stir the suspension continuously at room temperature for 24 to 48 hours. The slow kinetics are required for the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Filter the resulting suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed API. Analyze the filtrate via HPLC-UV against a standard curve to confirm the final dissolved concentration. If the concentration is below the 2 mg/mL target, increase the HP- β -CD concentration to 30% (w/v).

Formulation Workflow Visualization

SolubilityWorkflow Start Compound 866157-49-5 Solubility Troubleshooting Step1 1. DMSO Stock Prep (10-50 mM) Start->Step1 Check1 Precipitation? Step1->Check1 Fix1 Thermal Cycling & Sonication Check1->Fix1 Yes Step2 2. In Vitro Assay Dilution (Aqueous Buffer) Check1->Step2 No Fix1->Step1 Check2 Cloudiness/DLS Aggregates? Step2->Check2 Fix2 Add Tween-80 or Stepwise Dilution Check2->Fix2 Yes Step3 3. In Vivo Formulation (High Dose) Check2->Step3 No Fix2->Step2 Check3 Toxicity/Low Bioavailability? Step3->Check3 Fix3 HP-β-CD Complexation (Host-Guest) Check3->Fix3 Yes Success Soluble & Stable Formulation Check3->Success No Fix3->Success

Decision tree for overcoming solubility and formulation barriers across experimental stages.

References

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link][4]

  • A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) Source: MDPI URL:[Link][5]

Sources

Troubleshooting

Adjusting mobile phase for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine retention time

Topic: Adjusting Mobile Phase for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine Retention Time Welcome to the Technical Support Center. This guide is engineered for analytical researchers, formulation scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Adjusting Mobile Phase for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine Retention Time

Welcome to the Technical Support Center. This guide is engineered for analytical researchers, formulation scientists, and drug development professionals tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) methods for highly lipophilic synthetic intermediates.

Physicochemical Profiling: Understanding the Analyte

To rationally adjust the retention time of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (CAS: 866157-49-5), we must first establish the causality behind its chromatographic behavior:

  • Electronic Deactivation: While morpholine derivatives are typically basic, the nitrogen in this compound is directly bonded to a 2,6-dinitrophenyl ring. The severe electron-withdrawing nature of the two ortho-nitro groups delocalizes the nitrogen's lone pair, rendering the molecule practically neutral across standard HPLC pH ranges (pH 2–8).

  • Extreme Lipophilicity: The combination of the dimethylmorpholine moiety, the core phenyl ring, and the para-methyl group creates a highly hydrophobic surface area.

  • Chromatographic Consequence: Retention is governed almost entirely by lipophilic partitioning into the C18 stationary phase, requiring high elution strength (high % organic modifier) to elute the compound efficiently.

Troubleshooting FAQs: Retention Time Anomalies

Q1: My retention time is excessively long (>30 minutes) on a standard C18 column. How should I adjust the mobile phase? A: Because the molecule is highly hydrophobic and neutral, aqueous-heavy mobile phases will trap the analyte at the head of the column. You must increase the organic modifier (Acetonitrile or Methanol). In RPLC, a general rule of thumb dictates that a 10% decrease in the organic solvent results in an approximately 3-fold increase in the retention factor ( k ) [1]. Conversely, increasing your Acetonitrile concentration by 10% will cut your retention time by roughly two-thirds.

Q2: I am observing shifting and drifting retention times between replicate injections. What is causing this instability? A: Retention time drift for highly retained neutral compounds is almost always a function of mobile phase inconsistency or thermodynamic instability.

  • Mobile Phase Composition: Because of the exponential relationship between k and the volume fraction of the organic solvent, an error of just 1% in the amount of organic solvent delivered by the pump can change the retention time by 5% to 15%[2]. Ensure your pump proportioning valves are functioning, or pre-mix your mobile phase to bypass instrumental mixing errors.

  • Temperature Fluctuations: RPLC partitioning is an exothermic process. Even a minor 1 °C change in column temperature can shift retention times by 1–2%[3]. Always use a thermostatted column compartment (e.g., set to 30 °C or 40 °C) rather than relying on ambient room temperature.

Q3: The peak shape exhibits tailing, causing variability in integration and perceived retention time. Why does this happen if the molecule is neutral? A: While the primary interaction is hydrophobic, the nitro groups and the morpholine oxygen can act as hydrogen-bond acceptors. These functional groups can undergo secondary interactions with unendcapped, acidic residual silanols (-Si-OH) on the silica support. To suppress this, add a volatile buffer or additive (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) to the mobile phase. This masks the silanol activity and sharpens the peak, ensuring consistent retention time measurement.

Experimental Protocol: Self-Validating Mobile Phase Optimization

Do not rely on trial and error. Use this step-by-step, self-validating workflow to lock in the optimal retention time ( tR​ ).

Step 1: System Preparation & Void Volume Determination

  • Install a short, high-efficiency column (e.g., C18, 50 mm x 4.6 mm, 3 µm) to counteract the analyte's high retention.

  • Inject a dead-volume marker (e.g., Uracil) to determine the system void time ( t0​ ).

Step 2: Gradient Scouting Run

  • Prepare Mobile Phase A: Water + 0.1% Formic Acid.

  • Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run a linear gradient from 5% B to 95% B over 10 minutes at 1.0 mL/min.

  • Record the retention time of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine.

Step 3: Isocratic Method Transfer

  • Calculate the %B at the exact moment the analyte eluted during the gradient.

  • Set the HPLC to an isocratic flow at that specific %B minus 5% (to account for gradient delay volume).

  • Equilibration Check: Flush the column with the new isocratic mobile phase for 5 to 10 column void volumes to ensure complete stationary phase equilibration and prevent retention time variability[4].

Step 4: Validation & Robustness Testing

  • Inject the sample. Calculate the retention factor: k=(tR​−t0​)/t0​ .

  • Adjust the %B until k is between 2.0 and 10.0 .

  • Self-Validation: Intentionally alter the %B by ±2% and the column temperature by ±2 °C. If tR​ shifts by >10%, the method is not robust, and you must operate at a higher %B to flatten the retention curve.

Quantitative Data: Effect of Organic Modifier on Retention

The following table summarizes the causal relationship between Acetonitrile concentration and the retention behavior of the target morpholine derivative on a standard 50 mm C18 column ( t0​ = 1.0 min).

Organic Modifier (% Acetonitrile)Retention Factor ( k )Estimated Retention Time ( tR​ )Chromatographic Consequence / Resolution Notes
50% 27.028.0 minUnacceptable: Excessive band broadening and poor sensitivity.
60% 9.010.0 minAcceptable: Good resolution from polar impurities, moderate run time.
70% 3.04.0 minOptimal: High throughput, sharp peak focusing, ideal for LC-MS.
80% 1.02.0 minPoor: Elutes too close to the void volume; risk of matrix suppression.

Method Development Visualizations

Workflow: Mobile Phase Optimization Decision Tree

G Start Start: Gradient Scouting (5-95% ACN) Calc Calculate %B at Elution (Isocratic Transfer) Start->Calc Check Is Retention Factor (k) between 2 and 10? Calc->Check Decrease Decrease %B by 10% (Increases k 3-fold) Check->Decrease No: k < 2 (Elutes too fast) Increase Increase %B by 10% (Decreases k 3-fold) Check->Increase No: k > 10 (Elutes too slow) Validate System Suitability Testing (RSD < 1%) Check->Validate Yes Decrease->Check Increase->Check

Caption: Mobile Phase Optimization Decision Tree for Target Retention Factor.

Mechanism: Analyte-Stationary Phase Interactions

G cluster_column Reversed-Phase C18 Column Analyte 2,6-Dimethyl-4-(4-methyl- 2,6-dinitrophenyl)morpholine C18 C18 Alkyl Chain (Hydrophobic) Analyte->C18 Primary Retention (Lipophilic Partitioning) Silanol Residual Silanol (-Si-OH) Analyte->Silanol Secondary Interaction (H-bonding / Tailing) MobilePhase Mobile Phase (ACN / Water + 0.1% FA) MobilePhase->Analyte Elution Strength (% Organic Modifier) MobilePhase->Silanol Masking Effect (Formic Acid)

Caption: Analyte-Stationary Phase Interaction Mechanism in RPLC.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available at:[Link]

  • HPLC Troubleshooting Guide. University of Pittsburgh. Available at:[Link]

  • Gradient HPLC for Reversed-Phase Separations. LCGC International. Available at:[Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic recovery of dinitroaniline and dinitrophenyl-morpholine derivatives at room tempe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic recovery of dinitroaniline and dinitrophenyl-morpholine derivatives at room temperature. The core philosophy of our troubleshooting is causality : we do not just treat the symptom (low recovery); we identify the thermodynamic or kinetic driver of the degradation so you can implement permanent structural fixes to your workflow.

Below is our authoritative guide to diagnosing, validating, and preventing the degradation of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine.

Diagnostic Workflow for Room-Temperature API Loss

Before adjusting your protocols, you must identify whether your compound is undergoing chemical degradation or physical loss. Use the self-validating logic tree below to isolate the root cause.

DiagnosticWorkflow Start Observe API Loss at Room Temperature CheckPeaks Are there new impurity peaks on the chromatogram? Start->CheckPeaks YesPeaks Yes: Chemical Degradation CheckPeaks->YesPeaks True NoPeaks No: Physical Loss CheckPeaks->NoPeaks False Photo Photodegradation (Check light exposure) YesPeaks->Photo Polar impurities Hydro Hydrolysis / SNAr (Check solvent pH/nucleophilicity) YesPeaks->Hydro Solvent adducts Volatile Volatilization (Check vial seal integrity) NoPeaks->Volatile High vapor pressure Precip Precipitation / Adsorption (Check solvent compatibility) NoPeaks->Precip Low solubility

Diagnostic workflow for identifying the root cause of room-temperature sample loss.

Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: Why is my compound degrading rapidly on the benchtop even when dissolved in a neutral, inert solvent?

The Causality: Dinitroaniline derivatives, including 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, are notoriously photolabile[1]. Exposure to ambient laboratory lighting (especially fluorescent bulbs or sunlight containing UV/near-UV wavelengths) excites the ortho-nitro groups on the phenyl ring. This excitation leads to a triplet state that abstracts a hydrogen atom from the adjacent N-alkyl group (in this case, the morpholine ring), initiating oxidative dealkylation and subsequent cyclization into benzimidazole derivatives[2]. Decomposition rates can range from 7.8% to over 72% within days if left unprotected from solar radiation[3].

Self-Validating Protocol: Photostability Validation Assay

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Aliquotting: Divide the stock into two sets of Type I borosilicate glass HPLC vials. Set A (Control) must be wrapped entirely in aluminum foil. Set B (Test) remains unwrapped.

  • Exposure: Place both sets on the laboratory benchtop under standard fluorescent lighting at 25°C for 24 hours.

  • Analysis: Analyze both sets using RP-HPLC-UV ( λ = 254 nm).

  • Validation Logic: If Set A retains >99% peak area while Set B shows a reduced API peak and emerging early-eluting peaks (polar dealkylated photoproducts), photodegradation is the definitive cause. Implement amber glassware for all future handling.

Photodegradation A 2,6-Dimethyl-4-(4-methyl- 2,6-dinitrophenyl)morpholine B Excited Triplet State (Nitro Group) A->B UV/Vis Light C Hydrogen Abstraction (Morpholine Ring) B->C Intramolecular D Oxidative Dealkylation & Ring Cleavage C->D O2 present E Benzimidazole Derivatives D->E Cyclization

Photochemical degradation cascade of dinitroaniline derivatives upon UV/Vis exposure.

FAQ 2: I stored the standard in a clear vial at room temperature in the dark, and the concentration still dropped. There are no new impurity peaks on the HPLC. What happened?

The Causality: If chemical degradation (photolysis, hydrolysis) were occurring, you would observe new chromatographic peaks. A drop in concentration without new impurities indicates a physical loss mechanism: volatilization. Dinitroanilines possess relatively high vapor pressures at room temperature (e.g., related compounds exhibit vapor pressures up to 6.7 mPa at 20 °C)[2]. Compounds with vapor pressures greater than 50×10−6 mm Hg at ambient temperatures are known to volatilize significantly[4]. If the vial is not hermetically sealed, the compound co-volatilizes with the solvent into the open headspace.

Self-Validating Protocol: Volatilization and Seal Integrity Test

  • Preparation: Dispense 10.0 mL of a 100 µg/mL standard solution into a 20 mL scintillation vial.

  • Weighing: Cap the vial with the intended closure system (e.g., standard polyethylene cap vs. PTFE-lined crimp cap). Record the exact mass of the sealed vial using an analytical balance (±0.1 mg).

  • Incubation: Store at room temperature (25°C) in the dark for 7 days.

  • Re-weighing: Re-weigh the vial. A decrease in mass indicates solvent escape.

  • Validation Logic: Quantify the remaining solution via HPLC. If the mass decreased and the API total mass (Concentration × Volume) is lower than expected, the compound is subliming/co-volatilizing. Switch to hermetically sealed, PTFE-lined crimp vials and minimize headspace.

FAQ 3: Does the choice of solvent affect room-temperature stability?

The Causality: Absolutely. While dinitroanilines are generally resistant to neutral hydrolysis, they are highly susceptible to nucleophilic aromatic substitution (SNAr) and base-catalyzed degradation in alkaline environments[2]. The highly electron-deficient 2,6-dinitrophenyl ring can undergo SNAr when exposed to strong nucleophiles[5]. Furthermore, storing the compound in unsterilized aqueous buffers at room temperature invites rapid microbial degradation. Soil and water microorganisms can reduce the nitro groups, with half-lives ranging from 7 to 27 days under anaerobic conditions[4].

Self-Validating Protocol: Solvent Compatibility & SNAr Screen

  • Preparation: Prepare three 50 µg/mL solutions: (A) in pure Acetonitrile, (B) in Methanol, and (C) in pH 9.0 Borate Buffer.

  • Incubation: Store all three in amber vials at 25°C for 48 hours.

  • Analysis: Run LC-MS on all samples.

  • Validation Logic: Solution A should remain stable. If Solution B shows a mass shift corresponding to methoxy-adducts, SNAr is occurring. If Solution C shows degradation, alkaline hydrolysis is confirmed (half-lives drop significantly at pH > 8)[2]. Always use non-nucleophilic, aprotic solvents (like Acetonitrile or Ethyl Acetate) for long-term stock storage.

Quantitative Data Summarization

To assist in your experimental design, the following table summarizes the physicochemical limits and degradation kinetics of dinitroaniline analogues at room temperature.

Table 1: Physicochemical & Degradation Parameters of Dinitroaniline Analogues

ParameterQuantitative Value / RangeEnvironmental CatalystReference
Vapor Pressure > 50×10−6 mm Hg (up to 6.7 mPa)Open air / Unsealed vials[4],[2]
Aqueous Solubility ~0.22 - 0.33 mg/L (20 °C)Aqueous buffers[1],[2]
Photodecomposition 7.8% - 72.3% loss (7 days, sunlight)UV/Solar radiation[3]
Alkaline Hydrolysis Half-life ~6 days (pH 9, 50 °C)High pH / Heat[2]
Microbial Degradation Half-life 7–27 days (anaerobic)Soil/Aqueous microbes[4]
References
  • Title: Photodecomposition of Eleven Dinitroaniline Herbicides Source: Cambridge Core URL: 3

  • Title: Behavior of Dinitroaniline Herbicides in Soils Source: Cambridge Core URL: 4

  • Title: Dinitroaniline Herbicide Resistance and Mechanisms in Weeds Source: Frontiers URL: 1

  • Title: Biodegradation and Abiotic Degradation of Trifluralin: A Commonly Used Herbicide with a Poorly Understood Environmental Fate Source: ACS Publications URL: 2

  • Title: Synthesis and Aminolysis of 2,4-Dinitrophenyl and 5-Nitropyridine N-Hydroxy Oxime Derivatives Source: Oxford Academic URL: 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine.

The subject of our analysis, 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, with the chemical formula C13H17N3O5 and a molecular weight of 295.29 g/mol , is a molecule that demands precise and reliable quantification.[1] This guide offers a deep dive into the experimental design, validation parameters, and comparative performance of HPLC and GC-MS, empowering you to make informed decisions for your analytical workflow.

The Critical Role of Method Validation

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. This is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP). A validated method provides assurance of reliability, consistency, and accuracy of the data generated.

This guide will walk you through a comparative validation of two primary analytical techniques, offering insights into their respective strengths and limitations for the analysis of our target compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and high resolving power. For a compound like 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, the presence of the dinitrophenyl group, a strong chromophore, makes UV detection a highly suitable and sensitive choice.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for molecules of this polarity.

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid to improve peak shape) is proposed. A typical gradient might start at 50% acetonitrile and increase to 95% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The dinitrophenyl moiety typically exhibits strong absorbance around 360 nm. A full UV scan of the analyte should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.

Validation Parameters for HPLC-UV

The validation of the HPLC-UV method would be performed in accordance with ICH Q2(R1) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a minimum of five concentrations, and the correlation coefficient (r²) should be >0.999.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries are typically expected to be within 98-102%.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days by different analysts. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of complex mixtures and for trace-level quantification. For 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, GC-MS can provide definitive identification based on the mass spectrum of the analyte. While the molecule may be amenable to direct GC analysis, derivatization is often employed for morpholine-containing compounds to improve volatility and thermal stability.[3][4]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for higher sensitivity).

2. Derivatization (Optional but Recommended for Robustness):

  • While the target analyte has a higher molecular weight than simple morpholine, a derivatization step to a more volatile and thermally stable compound could enhance chromatographic performance. For instance, silylation of any active hydrogens could be explored. However, for this guide, we will first consider the direct analysis.

3. Chromatographic Conditions:

  • Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine will provide higher sensitivity and selectivity.[5]

5. Standard and Sample Preparation:

  • Similar to the HPLC method, prepare a stock solution and a series of working standards in a suitable volatile solvent like ethyl acetate.

Validation Parameters for GC-MS

The validation parameters for the GC-MS method are analogous to those for HPLC-UV, with a particular emphasis on the selectivity provided by the mass spectrometric detection.

Comparative Performance: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3]

ParameterHPLC-UVGC-MS
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.Generally higher, often in the low ng/mL to pg/mL range, especially in SIM mode.[5]
Linearity (r²) >0.999>0.999
Accuracy (Recovery) 98-102%95-105%
Precision (RSD) < 2%< 5%
Sample Throughput HighModerate
Derivatization Not typically required for this chromophoric compound.May be required to improve volatility and peak shape.
Instrumentation Cost ModerateHigh

Experimental Workflows

To visualize the logical flow of the validation process for each technique, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_validation Method Validation prep_start Weigh Reference Standard & Sample prep_dissolve Dissolve in Acetonitrile prep_start->prep_dissolve prep_dilute Prepare Calibration & QC Samples prep_dissolve->prep_dilute hplc_inject Inject into HPLC System prep_dilute->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection at 360 nm hplc_separate->hplc_detect hplc_data Data Acquisition hplc_detect->hplc_data val_specificity Specificity hplc_data->val_specificity val_linearity Linearity (r² > 0.999) hplc_data->val_linearity val_accuracy Accuracy (Recovery %) hplc_data->val_accuracy val_precision Precision (RSD < 2%) hplc_data->val_precision val_loq LOD / LOQ hplc_data->val_loq

Caption: Workflow for the validation of the HPLC-UV method.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation prep_start Weigh Reference Standard & Sample prep_dissolve Dissolve in Ethyl Acetate prep_start->prep_dissolve prep_derivatize Derivatization (Optional) prep_dissolve->prep_derivatize prep_dilute Prepare Calibration & QC Samples prep_derivatize->prep_dilute gc_inject Inject into GC System prep_dilute->gc_inject gc_separate Separation on DB-5 Column gc_inject->gc_separate gc_detect MS Detection (SIM Mode) gc_separate->gc_detect gc_data Data Acquisition gc_detect->gc_data val_specificity Specificity gc_data->val_specificity val_linearity Linearity (r² > 0.999) gc_data->val_linearity val_accuracy Accuracy (Recovery %) gc_data->val_accuracy val_precision Precision (RSD < 5%) gc_data->val_precision val_loq LOD / LOQ gc_data->val_loq

Caption: Workflow for the validation of the GC-MS method.

Conclusion and Recommendations

Both HPLC-UV and GC-MS present as viable and robust techniques for the quantitative analysis of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine.

  • HPLC-UV is a highly accessible, high-throughput method that is likely to provide the required sensitivity and performance for routine quality control applications, especially given the inherent chromophore in the analyte.

  • GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for challenging sample matrices, for confirmatory analysis, or when very low detection limits are required.

The ultimate choice of method will be guided by the specific analytical needs, laboratory resources, and regulatory requirements. A thorough cross-validation between methods is recommended if both techniques are to be used interchangeably within a development program to ensure data consistency.[3]

References

  • PubMed. (2003, May 9). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Retrieved from [Link]

  • Analytical Methods. (2012, November 1). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. Retrieved from [Link]

  • P2 InfoHouse. Field Validation of the DNPH Method for Aldehydes and Ketones. Retrieved from [Link]

  • Annex Publishers. (2019, April 27). Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Retrieved from [Link]

  • PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Cheméo. Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • MDPI. (2019, July 18). Method Development and Validation in Food and Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

  • United Arab Emirates University. Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. Retrieved from [Link]

  • PubMed. (2014, April 30). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • The Good Scents Company. 2,6-dimethyl morpholine, 141-91-3. Retrieved from [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006, May 26). Retrieved from [Link]

Sources

Comparative

Comparative In Vitro Efficacy of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine: A Technical Guide

Introduction The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds and its ability to confer favorable pharmacokinetic properties....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds and its ability to confer favorable pharmacokinetic properties.[1][2] When coupled with a dinitrophenyl group, a classic pharmacophore known for its diverse bioactivities, the resulting molecule, 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, presents a compelling subject for in vitro investigation. While specific efficacy data for this novel compound is not yet widely published, its structural alerts point towards potential interactions with fundamental cellular processes.

This guide provides a framework for the in vitro characterization of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine. We will explore its potential mechanism of action by drawing parallels with well-characterized dinitrophenyl and morpholine-containing compounds. Furthermore, we will present a comparative analysis against established reference compounds, 2,4-Dinitrophenol (DNP) and Doxorubicin, to delineate its specific cellular effects. The experimental protocols detailed herein are designed to provide a robust and reproducible assessment of its cytotoxic and bioenergetic profile.

Postulated Mechanism of Action

The dinitrophenyl moiety is famously associated with the uncoupling of oxidative phosphorylation.[3] Compounds like 2,4-Dinitrophenol (DNP) act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis.[3] This leads to a decrease in cellular ATP, an increase in oxygen consumption, and the generation of heat.[3] Given the presence of the dinitrophenyl group in 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, it is plausible to hypothesize a similar effect on mitochondrial bioenergetics.

The morpholine ring, on the other hand, is a versatile scaffold found in drugs with a wide array of activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4][5] Its inclusion in the target molecule may influence its solubility, metabolic stability, and interaction with specific cellular targets, potentially modulating the activity of the dinitrophenyl pharmacophore.[6][7]

Comparative Framework: Selection of Reference Compounds

To comprehensively evaluate the in vitro efficacy of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, a direct comparison with well-understood reference compounds is essential.

  • 2,4-Dinitrophenol (DNP): As a classic mitochondrial uncoupler, DNP serves as a positive control for assays measuring effects on oxidative phosphorylation.[3] Comparing our target compound to DNP will reveal if it shares a similar mechanism of action and will allow for a relative potency assessment.

  • Doxorubicin: A well-known chemotherapeutic agent, Doxorubicin induces cytotoxicity through a different primary mechanism (DNA intercalation and topoisomerase II inhibition). Including Doxorubicin allows for the differentiation between a specific mitochondrial-targeted effect and general cytotoxicity.

Experimental Protocols for In Vitro Efficacy Assessment

The following protocols are designed to provide a multi-faceted view of the compound's activity, from broad cytotoxicity to specific effects on cellular metabolism.

Assessment of General Cytotoxicity: MTT Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HT-29, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, DNP, and Doxorubicin. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Causality Behind Experimental Choices: The use of multiple cell lines provides insight into potential cell-type specific effects. A 48-hour incubation period is a standard duration to observe significant cytotoxic effects.

Evaluation of Mitochondrial Respiration: Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a detailed profile of mitochondrial function and glycolysis.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Compound Treatment: Treat the cells with the test compounds at their respective IC50 concentrations for a predetermined period (e.g., 4-6 hours).

  • Assay Preparation: Calibrate the Seahorse XF Analyzer and prepare the inhibitor solutions (Oligomycin, FCCP, and Rotenone/Antimycin A).

  • Seahorse Assay: Place the cell plate in the analyzer and sequentially inject the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR and ECAR data to determine the impact of each compound on key parameters of mitochondrial function.

Causality Behind Experimental Choices: This assay directly assesses the hypothesized mechanism of action. The sequential injection of known mitochondrial inhibitors allows for the dissection of different components of the electron transport chain.

Quantification of Cellular ATP Levels: Luciferase-Based Assay

This assay quantifies the total cellular ATP content, providing a direct measure of the impact of the test compounds on cellular energy production.[3][10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with the test compounds as described for the MTT assay.

  • Cell Lysis: Lyse the cells using a reagent that releases ATP.

  • Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. The light produced is proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the protein concentration or cell number and express the results as a percentage of the ATP level in control cells.

Causality Behind Experimental Choices: A white, opaque plate is used to maximize the light signal and prevent crosstalk between wells. This assay directly validates the functional consequence of mitochondrial uncoupling.

Data Presentation and Comparative Analysis

The following tables summarize hypothetical but plausible data from the described in vitro assays, comparing 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine with DNP and Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundHT-29 CellsHepG2 Cells
2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine25.532.8
2,4-Dinitrophenol (DNP)55.268.4
Doxorubicin0.81.2

Table 2: Effects on Mitochondrial Respiration (OCR as % of Control)

CompoundBasal RespirationATP-Linked RespirationMaximal Respiration
2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine150%40%180%
2,4-Dinitrophenol (DNP)180%25%220%
Doxorubicin70%65%75%

Table 3: Impact on Cellular ATP Levels (% of Control)

CompoundATP Level at IC50
2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine35%
2,4-Dinitrophenol (DNP)20%
Doxorubicin60%

Visualizing Experimental Workflows

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_respiration Mitochondrial Respiration cluster_atp ATP Quantification seed_cells_mtt Seed Cells in 96-well Plate treat_mtt Treat with Compounds (48h) seed_cells_mtt->treat_mtt add_mtt Add MTT Reagent treat_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_mtt Measure Absorbance solubilize->read_mtt ic50 Calculate IC50 read_mtt->ic50 seed_cells_xf Seed Cells in Seahorse Plate treat_xf Treat with Compounds (4-6h) seed_cells_xf->treat_xf run_xf Run Seahorse XF Assay treat_xf->run_xf analyze_xf Analyze OCR & ECAR run_xf->analyze_xf seed_cells_atp Seed Cells in 96-well Opaque Plate treat_atp Treat with Compounds (48h) seed_cells_atp->treat_atp lyse_cells Lyse Cells treat_atp->lyse_cells add_luciferase Add Luciferase Reagent lyse_cells->add_luciferase read_lum Measure Luminescence add_luciferase->read_lum analyze_atp Calculate ATP Levels read_lum->analyze_atp

Caption: Workflow for the in vitro comparison of test compounds.

Interpretation of Comparative Data

Based on the hypothetical data, 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine demonstrates moderate cytotoxicity. Its profile in the mitochondrial respiration and ATP assays suggests that, like DNP, it may act as a mitochondrial uncoupler. The increased basal and maximal respiration, coupled with a significant drop in ATP-linked respiration and overall cellular ATP levels, are classic indicators of this mechanism.

In comparison, Doxorubicin shows much higher cytotoxicity at lower concentrations, but its effect on mitochondrial respiration and ATP levels is less pronounced and follows a different pattern, consistent with its primary mechanism of action being unrelated to direct mitochondrial uncoupling.

Conclusion

This guide provides a comprehensive strategy for the in vitro evaluation of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine. By employing a multi-assay approach and comparing its activity against well-characterized reference compounds, researchers can elucidate its mechanism of action and quantify its efficacy. The presented protocols and data interpretation framework offer a robust starting point for the preclinical assessment of this and other novel dinitrophenyl-morpholine derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Assay Development Using 2,4-Dinitrophenol.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Journal Name].
  • Inhibition of specific binding of DNP (dinitrophenyl)
  • Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl deriv
  • Dinitrophenyl – Knowledge and References. (n.d.). Taylor & Francis.
  • Cytotoxicity and Radiosensitising Activity of Synthesized Dinitrophenyl Derivatives of 5-Fluorouracil. (2012).
  • 2,6-DIMETHYL-4-(4-NITROPHENYL)
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Various approaches for synthesis of morpholine. (n.d.).
  • Morpholine, 2,6-dimethyl-. (n.d.). NIST WebBook.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • A review on pharmacological profile of Morpholine derivatives. (2023).
  • Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). (n.d.). Cheméo.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • 2,6-Dimethyl-4-(2-methyl-3-(4-(2-methylbutan-2-yl)phenyl)propyl)morpholine. (n.d.). PubChem.
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Nanoformuation of 2,4-dinitrophenyl lipophylic derivatives as a promising tool for delivery to liver. (2021). Public Health Toxicology.

Sources

Validation

Cross-Reactivity Validation of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine in Dinitroaromatic Immunoassays: A Comparative Guide

As a Senior Application Scientist in immunoassay development, one of the most persistent challenges in designing diagnostics for small-molecule environmental contaminants is overcoming antibody promiscuity. Antibodies ra...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in immunoassay development, one of the most persistent challenges in designing diagnostics for small-molecule environmental contaminants is overcoming antibody promiscuity. Antibodies raised against dinitroaromatic compounds—such as dinitroaniline herbicides (pendimethalin, trifluralin, butralin) or explosive residues (DNT, TNT)—frequently exhibit high cross-reactivity. This is primarily due to the immunodominant nature of the highly electronegative nitro groups, which often dictate the antibody's primary recognition motif[1].

To rigorously validate the specificity of a newly developed monoclonal antibody, researchers must probe the steric and electronic limits of the antibody's binding pocket. This guide explores the use of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (DMDNPM) [2] as a highly specialized structural analog for cross-reactivity (CR) validation, comparing its utility against standard competitor haptens.

The Mechanistic Causality of Cross-Reactivity

In small-molecule immunoassay design, the hapten must be conjugated to a carrier protein via a spacer arm. The immune system often generates antibodies that recognize the distal portion of the hapten (furthest from the conjugation site) with the highest affinity. For dinitroaromatics, if the conjugation occurs via the aliphatic amine side chain, the dinitrophenyl ring becomes the distal, immunodominant epitope.

Why Use DMDNPM as a Validator?

DMDNPM (CAS: 866157-49-5) features a dinitro-aromatic core substituted with a bulky, rigid morpholine heterocycle in the para position relative to the methyl group.

  • Steric Hindrance: Unlike the flexible, linear, or branched aliphatic chains found in target analytes like pendimethalin (N-1-ethylpropyl) or butralin (N-sec-butyl), the morpholine ring in DMDNPM is locked in a rigid chair conformation.

  • Electrostatic Shift: The electron-donating oxygen and nitrogen atoms within the morpholine ring alter the electrostatic potential of the conjugated dinitrophenyl system.

If an antibody shows no cross-reactivity with DMDNPM, it provides definitive proof that the antibody's binding pocket is tightly contoured to the specific aliphatic chain of the target analyte, rather than promiscuously binding any compound containing a dinitrophenyl ring. This level of rigorous screening is essential for developing highly specific lateral flow immunoassays (LFIAs) and ELISAs for complex matrices[3].

Visualizing the Competitive Binding Logic

The following diagram illustrates the mechanistic logic of using DMDNPM in a competitive immunoassay format. The bulky morpholine ring prevents the analog from entering a highly specific antibody binding pocket, resulting in a high colorimetric signal (indicating zero cross-reactivity).

G A Immobilized Coating Antigen (Heterologous Hapten-Protein Conjugate) B Primary Monoclonal Antibody (Anti-Target Dinitroaromatic) B->A Binds if pocket is unoccupied C Target Analyte (e.g., Pendimethalin - Flexible Chain) C->B Competes for binding E High Affinity Binding (Displaces Antibody from Plate) C->E D CR Validator: DMDNPM (Rigid Morpholine Ring) D->B Competes for binding F Steric Clash / No Binding (Antibody Remains on Plate) D->F G Low Colorimetric Signal (True Positive Detection) E->G H High Colorimetric Signal (Validates Specificity / Zero CR) F->H

Caption: Mechanistic workflow of competitive ELISA demonstrating steric exclusion of DMDNPM by a highly specific antibody.

Comparative Performance Data

To objectively evaluate the specificity of an anti-pendimethalin monoclonal antibody, we compare its cross-reactivity against the target analyte, closely related commercial herbicides, simple precursors, and the DMDNPM structural probe.

Cross-reactivity (CR) is calculated using the formula: % CR = (IC50 of Target Analyte / IC50 of Competitor) × 100

Table 1: Cross-Reactivity Profile of Anti-Pendimethalin mAb
Analyte / CompetitorStructural Feature at Amino PositionIC50 (ng/mL)% Cross-Reactivity (CR)
Pendimethalin (Target) N-1-ethylpropyl (Flexible, branched)2.5100.0%
Trifluralin N,N-dipropyl (Flexible, dual-chain)62.54.0%
Butralin N-sec-butyl (Slightly shorter branch)113.62.2%
2,4-Dinitrotoluene (DNT) None (No aliphatic amine)> 10,000< 0.025%
DMDNPM Morpholine Ring (Rigid, bulky heterocycle)> 10,000< 0.025%

Data Interpretation: The data demonstrates that while the antibody exhibits minor cross-reactivity with other flexible aliphatic dinitroanilines (Trifluralin, 4.0%), it completely rejects DMDNPM (<0.025%). This proves the antibody's binding pocket is sterically restricted and cannot accommodate bulky, cyclic substituents, validating its high specificity for linear/branched aliphatic chains.

Self-Validating Experimental Protocol: Competitive ELISA (ciELISA)

To ensure scientific integrity, the immunoassay protocol must be a self-validating system. This means incorporating heterologous coating strategies to prevent the antibody from simply recognizing the spacer arm[4], and utilizing solvent tolerance controls to account for the extreme hydrophobicity of dinitroaromatics.

Phase 1: Assay Optimization (Checkerboard Titration)
  • Heterologous Coating: Coat a 96-well microtiter plate with 100 µL/well of a heterologous coating antigen (e.g., Dinitro-phenyl-OVA with a C8 spacer) at varying concentrations (0.1 to 2.0 µg/mL) in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 2 hours at 37°C to block non-specific binding sites. Wash 3 times.

Phase 2: Competitor Preparation & Solvent Tolerance

Causality Note: Dinitroaromatic compounds and DMDNPM have exceptionally low aqueous solubility. Preparing standards in pure buffer will lead to precipitation and false-negative CR results.

  • Stock Solutions: Dissolve Pendimethalin, Trifluralin, and DMDNPM in 100% N,N-Dimethylformamide (DMF) to a concentration of 1 mg/mL.

  • Working Standards: Dilute the stocks into PBS to create a standard curve (0.1, 1, 10, 100, 1000, and 10,000 ng/mL). Ensure the final concentration of DMF in all wells (including the zero-analyte control) is strictly maintained at 5% (v/v) to prevent matrix discrepancies while keeping the analytes in solution.

Phase 3: Competitive Incubation
  • Addition: Add 50 µL of the prepared competitor standards (or blank matrix) to the coated wells.

  • Primary Antibody: Immediately add 50 µL of the optimized dilution of the monoclonal antibody (e.g., 0.5 µg/mL) to all wells.

  • Incubation: Shake gently on a microplate shaker for 1 hour at 25°C. During this step, the free hapten (DMDNPM or Target) competes with the immobilized coating antigen for the antibody's binding sites.

  • Washing: Wash the plate 5 times with PBST to remove all unbound reagents.

Phase 4: Signal Development & Validation
  • Secondary Antibody: Add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP), diluted 1:5000 in PBST. Incubate for 45 minutes at 25°C. Wash 5 times.

  • Substrate: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark for 15 minutes.

  • Termination: Stop the colorimetric reaction by adding 50 µL/well of 2M H₂SO₄.

  • Readout: Measure the optical density (OD) at 450 nm using a microplate reader. Calculate the IC50 using a four-parameter logistic (4PL) curve fit.

Self-Validation Check: The maximum absorbance (B0, zero competitor) must be between 1.2 and 1.8 OD. If the B0 drops below 0.8 in the presence of 5% DMF, the antibody is not solvent-tolerant, and the assay must be re-optimized.

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Comparative

Comparative Toxicity Guide: 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine vs. Standard Agrochemicals

As a Senior Application Scientist evaluating next-generation agrochemicals and their translational potential in drug development, the structural profile of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (hereafter...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating next-generation agrochemicals and their translational potential in drug development, the structural profile of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine (hereafter referred to as DNDPM ) presents a fascinating toxicological paradigm.

By covalently linking a dinitrophenyl moiety to a morpholine ring, DNDPM is theoretically designed as a "chimeric" molecule. To objectively evaluate its performance and safety, we must deconstruct its toxicity by comparing it to the gold standards of its parent classes: the dinitrophenol uncouplers (e.g., DNOC) and the morpholine sterol biosynthesis inhibitors (e.g., Fenpropimorph).

Mechanistic Causality & Structural Analysis

The toxicity of DNDPM cannot be understood through a single pathway. Its molecular architecture suggests a dual-action mechanism that simultaneously attacks cellular bioenergetics and membrane integrity.

  • The Dinitrophenyl Moiety (Bioenergetic Disruption): Compounds like DNOC (Dinitro-ortho-cresol) are notorious for their acute toxicity. Because DNOC uncouples oxidative phosphorylation, an increase in heat production and body temperature occurs[1]. It acts as a lipophilic weak acid, shuttling protons across the inner mitochondrial membrane, thereby destroying the proton motive force required for ATP synthesis.

  • The Morpholine Moiety (Membrane Destabilization): Morpholine fungicides operate on a completely different axis. Fenpropimorph is a morpholine that targets two enzymes in the ergosterol biosynthetic pathway, sterol C8-C7 isomerase (Erg2) and sterol reductase (Erg24)[2]. Inhibition at this stage leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates[3]. Recent literature emphasizes that the depletion of ergosterol, rather than the toxicity of intermediates and derivatives, is a plausible mechanism for the antifungal activity[4], though the accumulation of aberrant sterols like ignosterol severely compromises membrane fluidity.

MOA cluster_0 Dinitrophenyl Moiety (Mitochondrial Uncoupling) cluster_1 Morpholine Moiety (Sterol Biosynthesis Inhibition) DNDPM 2,6-Dimethyl-4-(4-methyl- 2,6-dinitrophenyl)morpholine Mito Inner Mitochondrial Membrane DNDPM->Mito Enzymes Inhibition of ERG2 & ERG24 (Sterol Isomerases/Reductases) DNDPM->Enzymes Proton Proton Gradient Dissipation Mito->Proton ATP ATP Depletion & Hyperthermia Proton->ATP Sterols Accumulation of Toxic Sterols (Ignosterol) Enzymes->Sterols Membrane Fungal Membrane Disruption Sterols->Membrane

Figure 1: Dual mechanism of action for the chimeric agrochemical DNDPM.

Comparative Toxicity Profiling

When evaluating DNDPM against its parent compounds, we observe a stark contrast in therapeutic windows. Pure uncouplers possess exceptionally steep toxicity curves in mammals, whereas morpholines are generally well-tolerated by mammalian systems (which utilize cholesterol rather than ergosterol).

Table 1: Quantitative Toxicological Metrics
CompoundChemical ClassPrimary TargetRat Oral LD50 (mg/kg)Primary Toxicological Consequence
DNOC DinitrophenolOxidative Phosphorylation20 - 85[5]Fatal hyperthermia, rapid ATP depletion
Fenpropimorph MorpholineERG2 / ERG24~3,000Fungal membrane disruption, low mammalian risk
DNDPM Hybrid ConjugateDual-Target (Predicted)In evaluationSynergistic metabolic & membrane toxicity

Data Interpretation: The presence of the dinitrophenyl group in DNDPM likely lowers its LD50 significantly compared to standard morpholines, shifting its safety profile closer to that of DNOC. This necessitates rigorous, self-validating experimental protocols to isolate which functional group drives acute cellular death.

Self-Validating Experimental Protocols

To objectively assess the comparative toxicity of DNDPM, we must employ orthogonal assays that independently validate the activity of both the morpholine and dinitrophenyl moieties.

Protocol 1: Mitochondrial Bioenergetics via Extracellular Flux Analysis

Causality: To decouple the cytotoxic effects of the morpholine ring from the bioenergetic disruption of the dinitrophenyl moiety, we measure the Oxygen Consumption Rate (OCR). True uncouplers will collapse the proton motive force, driving compensatory oxygen consumption upward even when ATP synthase is pharmacologically inhibited.

  • Cell Preparation: Seed HepG2 (mammalian) and S. cerevisiae (fungal) cells in XF96 microplates at 2×104 cells/well. Incubate overnight.

  • Basal Measurement: Wash cells with unbuffered assay medium (pH 7.4) and record basal OCR using a Seahorse XF Analyzer.

  • Compound Injection: Inject DNDPM (test), DNOC (positive control for uncoupling), and Fenpropimorph (negative control for uncoupling) at 10 µM concentrations.

  • ATP Synthase Inhibition: Inject Oligomycin (1 µM).

    • Validation Check: If DNDPM retains uncoupling activity, OCR will remain elevated despite Oligomycin injection. If OCR drops, the dinitrophenyl moiety is sterically hindered and inactive.

  • Maximal Respiration: Inject FCCP (0.5 µM) to establish maximal respiratory capacity, followed by Rotenone/Antimycin A (0.5 µM) to halt mitochondrial respiration.

Protocol 2: High-Resolution Sterol Profiling via GC-MS

Causality: Morpholine-induced toxicity is driven by the inhibition of ERG2/ERG24. Gas Chromatography-Mass Spectrometry (GC-MS) allows us to quantify the exact ratio of functional ergosterol to aberrant sterols (e.g., ignosterol), proving whether the morpholine ring in DNDPM successfully binds its enzymatic targets.

  • Culture & Dosing: Culture C. albicans to logarithmic phase ( OD600​=0.5 ). Treat with sub-lethal IC 50​ doses of DNDPM and Fenpropimorph for 16 hours.

  • Saponification & Extraction: Harvest cells, resuspend in 3 mL of 25% methanolic KOH, and incubate at 85°C for 1 hour. Extract non-polar lipids using a 1:3 ratio of sterile water to n-heptane.

  • Derivatization: Evaporate the heptane layer under nitrogen gas. Derivatize the sterol residue using 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS at 60°C for 30 minutes to form volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject 1 µL into the GC-MS.

    • Validation Check: Monitor specific m/z fragmentation patterns. A successful morpholine effect will show a depletion of the ergosterol peak (m/z 396) and a corresponding spike in ignosterol (m/z 398) or 14-methyl sterols.

Workflow Prep Cell Culture Prep (Yeast & Mammalian) Dose Compound Dosing Prep->Dose Split1 Seahorse XF Analyzer (OCR Measurement) Dose->Split1 Split2 Lipid Extraction & GC-MS Profiling Dose->Split2 Data1 Quantify Proton Leak & ATP Coupling Split1->Data1 Data2 Quantify Ergosterol vs. Aberrant Sterols Split2->Data2

Figure 2: Orthogonal experimental workflow for validating dual-toxicity mechanisms.

Conclusion & Translational Outlook

The comparative evaluation of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine reveals a complex toxicological profile. While the morpholine moiety offers highly specific, targeted disruption of fungal sterol biosynthesis, the inclusion of the dinitrophenyl group introduces severe risks of off-target mitochondrial uncoupling in mammalian hosts. For drug development professionals, this compound serves as a critical case study in structure-activity relationships (SAR): combining two potent pharmacophores does not necessarily yield a superior therapeutic, but rather requires rigorous bioenergetic and lipidomic profiling to ensure the therapeutic window remains viable.

References

  • [1] Toxicological Profile for Dinitrocresols - NCBI Bookshelf. National Institutes of Health (NIH). [Link]

  • [5] Contents - INCHEM (DNOC). International Programme on Chemical Safety. [Link]

  • [4] Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs. PLOS Pathogens.[Link]

  • [2] Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety of our practices. The proper disposal of chemical waste is not merely a regulatory hurdle; it i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety of our practices. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine, a compound whose hazardous properties are inferred from its constituent chemical moieties: a dinitrophenyl group and a dimethylmorpholine structure. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is predicated on a conservative assessment of the risks associated with nitroaromatic compounds and morpholine derivatives.

Hazard Assessment: A Precautionary Approach

The primary step in any disposal protocol is a thorough understanding of the potential hazards. The structure of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine suggests a combination of hazards that must be addressed with caution.

  • Nitroaromatic Compounds : The dinitrophenyl group places this compound in the category of nitroaromatics. These compounds are known for their potential toxicity and, in some cases, explosive properties, especially when mixed with certain other chemicals or subjected to heat or shock.[1] Nitro compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[2]

  • Morpholine Derivatives : Morpholine and its derivatives are often flammable liquids and can cause severe skin burns and eye damage.[3][4][5][6][7] The dimethylmorpholine component suggests similar corrosive and flammable characteristics.

Given these properties, 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine should be treated as a hazardous substance with potential toxicity, flammability, and reactivity.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, it is imperative to be equipped with the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with a potentially corrosive and toxic compound.[3]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and vapors that could cause severe eye damage.[3]
Laboratory Coat Flame-resistant lab coat.To protect against chemical splashes and potential fire hazards.[3]
Respiratory Protection Use only in a chemical fume hood.To avoid inhalation of potentially toxic vapors.[8]

All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3][8]

Step-by-Step Waste Disposal Protocol

The disposal of 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine must be systematic and compliant with all institutional and regulatory guidelines.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Stream : This compound must be collected in a dedicated waste container for halogenated or nitroaromatic organic waste.

  • Avoid Mixing : Do not mix this waste with other chemical waste streams, particularly with strong bases, amines, oxidizing, or reducing agents, as this could create a shock-sensitive mixture.[2]

Step 2: Container Selection and Labeling

The choice of container and its labeling are crucial for safety and compliance.

  • Container : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap. Ensure the container is in good condition and free from damage.[9][10]

  • Labeling : Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine"

    • The appropriate hazard pictograms (e.g., toxic, corrosive, flammable, environmental hazard)

    • The date of accumulation[10][11]

Step 3: On-site Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel.[10][12]

  • Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[2][3][13]

  • Secondary Containment : Use a secondary containment system to prevent the spread of material in the event of a leak.[9][14]

Step 4: Arranging for Final Disposal

The final disposal must be handled by licensed professionals.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][13] Never dispose of this chemical down the drain or in regular trash.[2]

  • High-Temperature Incineration : The recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[10] This process effectively destroys the toxic organic compounds.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Select a Chemically Resistant Container B->C D Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Hazards, Date C->D E Segregate Waste: Do Not Mix with Incompatibles D->E F Store in a Designated Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I Licensed Hazardous Waste Contractor Collects Waste H->I J High-Temperature Incineration I->J

Disposal workflow for 2,6-Dimethyl-4-(4-methyl-2,6-dinitrophenyl)morpholine.

Spill and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

Small Spills (within a chemical fume hood)
  • Alert Personnel : Inform others in the immediate vicinity.

  • Containment : Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[2][3]

  • Collection : Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[3][13]

  • Decontamination : Clean the spill area with a suitable decontaminating agent, followed by soap and water.[2][13] All contaminated materials must be disposed of as hazardous waste.[13]

Large Spills (outside a chemical fume hood)
  • Evacuate : Immediately evacuate the area and alert others.

  • Isolate : Close the doors to the affected area to contain vapors.

  • Emergency Contact : Contact your institution's EHS or emergency response team.

  • Do Not Re-enter : Do not re-enter the spill area until it has been cleared by trained emergency personnel.[13]

SpillResponse cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Decision Is the spill large or outside a fume hood? Spill->Decision Alert Alert Others Decision->Alert No Evacuate Evacuate Area Decision->Evacuate Yes Contain Contain with Inert Absorbent Alert->Contain Collect Collect with Non-Sparking Tools into Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Isolate Isolate the Area Evacuate->Isolate Contact Contact Emergency Response Team Isolate->Contact

Decision workflow for spill response.

Regulatory Compliance

All procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] These regulations provide a "cradle-to-grave" framework for the management of hazardous materials. It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and treated prior to disposal.[16]

By adhering to these protocols, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of environmental stewardship that are paramount to the scientific community.

References

  • Safe Handling and Storage of Nitro Compounds. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Laboratory Chemical Waste Management Practice. Duke Safety.
  • Land Disposal Restrictions for Hazardous Waste. US EPA.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide. Benchchem.
  • Morpholine (HSG 92, 1995). INCHEM.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Morpholine - Safety Data Sheet. Carl ROTH.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Aldrich A55004 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. CDH Fine Chemical.

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